molecular formula C11H15NO3 B1149304 Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 110995-29-4

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B1149304
CAS No.: 110995-29-4
M. Wt: 209.2417
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.2417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYWXKWNBYRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441412
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-25-2
Record name Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the construction of the pyrrole ring system, followed by formylation. This document details the experimental protocols for each step, presents the quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

  • Knorr Pyrrole Synthesis: Formation of the precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, through the condensation of an α-amino-β-ketoester with a β-ketoester.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrrole ring of the precursor to yield the final product.

Synthesis_Workflow reagents_knorr α-Amino-β-ketoester + β-Ketoester precursor Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate reagents_knorr->precursor Knorr Pyrrole Synthesis reagents_vh POCl3, DMF target This compound reagents_vh->target Vilsmeier-Haack Formylation

[Image of the Knorr pyrrole synthesis reaction for the precursor]

[Image of the Vilsmeier-Haack formylation of the precursor to the target molecule]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the pyrrole ring.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Adduct Formation DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) Adduct->Vilsmeier_Reagent Attack Electrophilic Attack Vilsmeier_Reagent->Attack Pyrrole Pyrrole Precursor Pyrrole->Attack Sigma_Complex Sigma Complex Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Iminium_Salt Iminium Salt Deprotonation->Iminium_Salt Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Aldehyde Formyl-Pyrrole Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Conclusion

The synthesis of this compound is a robust two-step process that utilizes well-established and reliable organic reactions. The Knorr pyrrole synthesis provides an efficient route to the key pyrrole precursor, and the subsequent Vilsmeier-Haack formylation allows for the regioselective introduction of the formyl group. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers engaged in the synthesis of substituted pyrroles for various applications in drug discovery and materials science.

An In-Depth Technical Guide to Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a substituted pyrrole derivative, holds significance as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of the biological relevance of the pyrrole scaffold. The synthesis involves a multi-step process commencing with the formation of a pyrrole core, followed by formylation and esterification. While specific biological activities of the title compound are not extensively documented, its role as a crucial building block in the development of kinase inhibitors underscores its importance in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature. Its molecular structure and key physicochemical data are summarized in the tables below. While experimental data for some properties are limited, predicted values from computational models are also provided.

Table 1: Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 18818-25-2[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Melting Point 123-124 °C (predicted)[2]
Boiling Point 338.1±42.0 °C (predicted)[2]
Density 1.154±0.06 g/cm³ (predicted)[2]
Solubility Soluble in Chloroform[2]
pKa 16.25±0.50 (predicted)[2]

Table 2: Spectroscopic Data Summary (Predicted)

Spectroscopic DataPredicted Peaks/Signals
¹H NMR Signals corresponding to methyl, methylene, methoxy, pyrrole ring, and formyl protons are expected.
¹³C NMR Resonances for methyl, methylene, methoxy, ester carbonyl, formyl carbonyl, and pyrrole ring carbons are anticipated.
IR Spectroscopy Characteristic absorption bands for N-H, C-H, C=O (ester and aldehyde), and C-N stretching vibrations are predicted.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight is expected.

Note: The lack of publicly available experimental spectral data necessitates reliance on predicted values and data from structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the construction of the substituted pyrrole ring, followed by the introduction of the formyl group and subsequent esterification of a carboxylic acid precursor. The following sections detail the likely synthetic pathway and the experimental procedures for each key transformation.

Synthetic Pathway Overview

A plausible synthetic route involves the Knorr pyrrole synthesis to construct the initial pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality, and finally, an esterification of the propanoic acid side chain.

Synthesis_Pathway Start Starting Materials Knorr Knorr Pyrrole Synthesis Start->Knorr Pyrrole Substituted Pyrrole Precursor Knorr->Pyrrole Vilsmeier Vilsmeier-Haack Formylation Pyrrole->Vilsmeier FormylPyrrole 5-Formyl-2,4-dimethyl-1H-pyrrole -3-propanoic acid Vilsmeier->FormylPyrrole Esterification Esterification FormylPyrrole->Esterification FinalProduct Methyl 3-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)propanoate Esterification->FinalProduct

Caption: General synthetic pathway for the target molecule.
Experimental Protocol: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This key intermediate is typically prepared via hydrolysis of its corresponding ethyl ester.

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol

  • Water

  • Potassium Hydroxide (KOH) solution (5N)

  • Hydrochloric Acid (HCl) solution (5N)

  • Distilled water

Procedure: [3]

  • Dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (400 mL).

  • Slowly add 200 mL of 5N potassium hydroxide solution to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

  • After cooling to room temperature, carefully adjust the pH of the solution to 3 using 5N hydrochloric acid, which will cause a precipitate to form.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with distilled water.

  • Dry the product under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid (15.5 g, 94% yield).[3]

Experimental Protocol: Esterification to this compound

The final step involves the esterification of the carboxylic acid precursor with methanol, typically under acidic catalysis.

Materials:

  • 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., polymer-supported sulfonic acid)[4]

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Suspend 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Suspend Acid in Methanol Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Reflux Reflux and Monitor Add_Catalyst->Reflux Evaporate Remove Excess Methanol Reflux->Evaporate Extract Dissolve and Extract Evaporate->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate_Solvent Concentrate Dry->Evaporate_Solvent Chromatography Column Chromatography Evaporate_Solvent->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Workflow for the esterification step.

Biological Significance and Applications

Pyrrole and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and form the core of many biologically active molecules, including heme, chlorophyll, and vitamin B12.[5] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Role in Drug Discovery

The pyrrole nucleus is a versatile scaffold for the development of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] Its unique electronic and structural features allow for diverse chemical modifications to optimize pharmacological profiles.

Sunitinib and Kinase Inhibition

This compound is a well-established intermediate in the synthesis of Sunitinib, an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][7] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8] It functions by blocking the signaling pathways of multiple RTKs that are implicated in tumor growth, angiogenesis, and metastatic progression.

Kinase_Inhibition_Pathway cluster_sunitinib Sunitinib cluster_rtks Receptor Tyrosine Kinases (RTKs) cluster_cellular_processes Cellular Processes Sunitinib Sunitinib PDGFR PDGFR Sunitinib->PDGFR inhibits VEGFR VEGFR Sunitinib->VEGFR inhibits KIT c-KIT Sunitinib->KIT inhibits TumorGrowth Tumor Growth PDGFR->TumorGrowth Angiogenesis Angiogenesis VEGFR->Angiogenesis KIT->TumorGrowth Angiogenesis->TumorGrowth Metastasis Metastasis Angiogenesis->Metastasis

Caption: Sunitinib's mechanism of action via RTK inhibition.

The synthesis of Sunitinib relies on the specific functional groups present in this compound. The formyl group serves as a reactive handle for condensation with an oxindole moiety, while the propanoate group is a precursor to the final carboxamide side chain, which is crucial for the drug's activity and pharmacokinetic properties.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary significance lies in its role as a key building block in the manufacture of Sunitinib, a vital anticancer therapeutic. While direct biological activity data for this specific compound is scarce, the broader importance of the pyrrole scaffold in medicinal chemistry is well-recognized. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, highlighting the critical link between chemical synthesis and the advancement of modern therapeutics. Further research into the potential biological activities of this and related pyrrole derivatives may unveil new therapeutic opportunities.

References

Technical Guide: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a key intermediate in the synthesis of complex macrocycles such as hemes and porphyrins. This document details its chemical and physical properties, provides a generalized synthesis protocol, and discusses its potential applications in biomedical research and drug development.

Chemical Identification and Properties

This compound is a substituted pyrrole derivative. Pyrroles are five-membered aromatic heterocyclic organic compounds that are components of more complex macrocycles, including the porphyrins of heme, chlorophylls, and bile pigments. The formyl and propanoate substitutions on the pyrrole ring make this compound a versatile building block in organic synthesis.

There appear to be two CAS numbers associated with this compound and its close isomers in various chemical databases:

  • CAS Number 110995-29-4 : Listed as this compound.[1]

  • CAS Number 18818-25-2 : Listed as 5-Formyl-2,4-dimethylpyrrole-3-propionic acid, methyl ester.[2][3][4][5]

For the purpose of this guide, we will consider both to refer to the same or structurally very similar compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Yellow Crystalline Solid
Melting Point 123-124°C
Boiling Point (Predicted) 338.1 ± 42.0 °C
Density (Predicted) 1.154 ± 0.06 g/cm³
Solubility Chloroform

Synthesis and Experimental Protocols

The synthesis of this compound typically involves multi-step reactions starting from simpler acyclic precursors, followed by cyclization to form the pyrrole ring, and subsequent functional group manipulations. A generalized synthetic workflow is outlined below.

General Synthesis Workflow

The formation of the substituted pyrrole ring can be achieved through methods like the Knorr pyrrole synthesis, followed by formylation, commonly via the Vilsmeier-Haack reaction.

G cluster_0 Synthesis Pathway Precursors Precursors Pyrrole Ring Formation Pyrrole Ring Formation Precursors->Pyrrole Ring Formation Knorr Synthesis Formylation Formylation Pyrrole Ring Formation->Formylation Vilsmeier-Haack Final Product Final Product Formylation->Final Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Pyrrole Core (Knorr Pyrrole Synthesis) This step typically involves the condensation of an α-amino-ketone (or its equivalent) with a β-ketoester.

Step 2: Formylation of the Pyrrole Ring (Vilsmeier-Haack Reaction) The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring.

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring.

  • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

  • Add the substituted pyrrole propanoate from the previous step to the Vilsmeier reagent.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Applications in Research and Development

Precursor in Heme and Porphyrin Synthesis

This compound serves as a crucial building block in the laboratory synthesis of porphyrins and heme derivatives.[7][8] The formyl group is a versatile handle for further chemical modifications and for the construction of the porphyrin macrocycle. The propanoate side chain is a key feature in many naturally occurring porphyrins, including protoporphyrin IX, the precursor to heme.

G cluster_0 Role in Porphyrin Synthesis Pyrrole_Intermediate Methyl 3-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)propanoate Dipyrromethane_Formation Dipyrromethane Formation Pyrrole_Intermediate->Dipyrromethane_Formation Tetrapyrrole_Condensation Tetrapyrrole Condensation Dipyrromethane_Formation->Tetrapyrrole_Condensation Porphyrin_Macrocycle Porphyrin Macrocycle Tetrapyrrole_Condensation->Porphyrin_Macrocycle

Caption: Logical flow from the pyrrole intermediate to the porphyrin macrocycle.

Potential as a Biologically Active Scaffold

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for this compound is not yet prevalent in the literature, its structural motifs are present in compounds with known pharmacological effects. For instance, various substituted pyrroles have been investigated as tyrosine kinase inhibitors for cancer therapy.[9] The core structure of the title compound could serve as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of complex biological molecules like porphyrins. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. Further research into the biological activities of this compound and its derivatives could open new avenues for drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this versatile pyrrole derivative.

References

Technical Guide: Vilsmeier-Haack Formylation for the Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis is the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich heterocyclic compounds like pyrroles. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a mechanistic illustration, and a summary of relevant analytical data. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important pyrrole derivative.

Introduction

Pyrrole and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl group onto the pyrrole ring, particularly at the C5 position, provides a crucial handle for further molecular elaboration, making it a valuable transformation in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction stands out as a premier method for achieving this transformation due to its operational simplicity, use of readily available reagents, and generally high yields.[1][2]

This guide focuses on the specific application of the Vilsmeier-Haack reaction to a substituted pyrrole precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, to yield the target compound, this compound.

Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene or heterocycle using a Vilsmeier reagent.[3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[1]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrroles, this attack preferentially occurs at the α-position (C2 or C5) due to the greater stabilization of the resulting cationic intermediate. In the case of the 2,4-disubstituted pyrrole precursor, the formylation is directed to the unsubstituted C5 position.

  • Aromatization: The intermediate loses a proton to regain aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.[1]

Experimental Protocol

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This protocol is based on established procedures for the formylation of substituted pyrroles.[4][5]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate195.25-≥98%
N,N-Dimethylformamide (DMF)73.090.944Anhydrous
Phosphorus oxychloride (POCl₃)153.331.645≥99%
Dichloromethane (DCM)84.931.326Anhydrous
Sodium acetate82.03-Anhydrous
Ethyl acetate88.110.902ACS grade
Saturated sodium bicarbonate solution---
Brine (saturated NaCl solution)---
Anhydrous sodium sulfate142.04--

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Pyrrole Precursor: Dissolve Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in anhydrous dichloromethane (DCM). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 75-85%

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be a low-melting solid)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.5 (s, 1H, -CHO), ~8.8 (br s, 1H, NH), 3.65 (s, 3H, -OCH₃), 2.8-2.6 (m, 2H, -CH₂-CO), 2.5-2.3 (m, 2H, Ar-CH₂-), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~185.0 (CHO), ~174.0 (C=O, ester), ~140.0, ~135.0, ~128.0, ~118.0 (pyrrole carbons), ~51.5 (OCH₃), ~35.0 (-CH₂-CO), ~25.0 (Ar-CH₂-), ~12.0, ~10.0 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1660 (C=O stretch, aldehyde), ~1580 (C=C stretch, aromatic)
Mass Spectrometry (EI) m/z (%): 209 (M⁺), 178, 150, 122

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.

Visualizations

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole_Precursor Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate Pyrrole_Precursor->Iminium_Salt 0 °C to RT Hydrolysis Hydrolysis (aq. NaOAc) Iminium_Salt->Hydrolysis Extraction Extraction (EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Logical Relationship of Reaction Steps

Reaction_Mechanism A Formation of Electrophile (Vilsmeier Reagent) B Nucleophilic Attack by Pyrrole A->B Step 1 C Loss of Proton (Aromatization) B->C Step 2 D Formation of Iminium Salt C->D Step 3 E Hydrolysis to Aldehyde D->E Step 4

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and high-yielding route to this compound. The straightforward experimental procedure and the use of common laboratory reagents make this an accessible method for synthetic chemists. The resulting formylated pyrrole is a versatile intermediate, primed for further functionalization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This guide serves as a practical resource for researchers undertaking this important synthetic transformation.

References

Spectroscopic and Synthetic Profile of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel pyrrole derivative, Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. Due to the absence of directly published experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally similar molecules. The proposed synthetic protocol is derived from established and reliable methodologies for pyrrole synthesis and functionalization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of related 2,4-dimethyl-5-formyl-1H-pyrrole and 3-propanoate substituted pyrrole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50s1HCHO
~8.50br s1HNH
3.67s3HOCH₃
~2.80t2H-CH₂-CH₂-COOCH₃
~2.50t2H-CH₂-CH₂-COOCH₃
~2.25s3H2-CH₃
~2.20s3H4-CH₃

Note: The chemical shifts for the pyrrole methyl groups and the propanoate chain are estimations and may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~185.0CHO
~173.0COOCH₃
~140.0C5 (pyrrole)
~135.0C2 (pyrrole)
~128.0C4 (pyrrole)
~120.0C3 (pyrrole)
51.7OCH₃
~35.0-CH₂-COOCH₃
~25.0-CH₂-CH₂-COOCH₃
~12.02-CH₃
~10.04-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2950MediumC-H Stretch (aliphatic)
~1735StrongC=O Stretch (ester)
~1650StrongC=O Stretch (aldehyde)
~1580MediumC=C Stretch (pyrrole ring)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
223High[M]⁺ (Molecular Ion)
208Medium[M - CH₃]⁺
192Medium[M - OCH₃]⁺
164High[M - COOCH₃]⁺
150Medium[M - CH₂CH₂COOCH₃]⁺

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from a suitably substituted pyrrole precursor. The key steps are the synthesis of the pyrrole core via a Knorr-type synthesis, followed by formylation using the Vilsmeier-Haack reaction.

Logical Flow of the Proposed Synthesis

Synthesis_Pathway Proposed Synthesis of this compound A Starting Materials (e.g., β-ketoester and α-aminoketone) B Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate A->B Knorr Pyrrole Synthesis C This compound B->C Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Knorr Pyrrole Synthesis)

The Knorr pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles. It involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of the precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a suitable α-aminoketone would be reacted with methyl 3-acetyl-5-oxohexanoate.

Experimental Protocol (Representative):

  • Preparation of the α-aminoketone: The α-aminoketone can be generated in situ from the corresponding α-oximinoketone by reduction with zinc dust in acetic acid.

  • Condensation: To a solution of the β-ketoester (1 equivalent) in acetic acid, the freshly prepared solution of the α-aminoketone is added dropwise with stirring at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings, such as pyrroles.[1] The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Experimental Protocol (Representative):

  • Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (1.1 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) (3 equivalents) with constant stirring. The mixture is stirred for a further 30 minutes at 0°C.

  • Formylation: A solution of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for a specified time, monitoring the reaction by TLC.

  • Hydrolysis: The reaction mixture is then poured onto crushed ice containing sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.

  • Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target compound, this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a viable synthetic approach for this compound. Researchers can utilize this information as a starting point for their synthetic and analytical endeavors.

References

Role of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a Pharmaceutical Intermediate

Abstract

This compound is a crucial intermediate in the synthesis of several pharmacologically active molecules. This technical guide provides a comprehensive overview of its primary application as a key building block in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details the synthetic pathways leading to this intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). It includes structured data tables for quantitative analysis and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS Number 356068-86-5, is a pyrrole derivative that serves as a cornerstone in the synthesis of Sunitinib. Sunitinib, marketed under the trade name Sutent, is an oral medication used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The efficacy of Sunitinib lies in its ability to inhibit cellular signaling by targeting multiple RTKs, thereby blocking tumor growth and angiogenesis. The synthesis of Sunitinib heavily relies on the precise construction of its core structure, where this compound provides the essential pyrrole scaffold.

Synthesis of this compound

The synthesis of the title compound typically involves a multi-step process, with the Vilsmeier-Haack reaction being a key formylation step. A common synthetic route starts from readily available precursors.

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G A Methyl 3-oxopentanoate C Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate A->C Paal-Knorr pyrrole synthesis B Acetonitrile B->C E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3, DMF) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A detailed experimental protocol for this step is often proprietary and can vary. However, a general procedure involves the condensation of an amino ketone with a β-ketoester.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Cool a solution of DMF to 0-5 °C.

    • Slowly add POCl₃ to the cooled DMF to form the Vilsmeier reagent.

    • Add Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the Vilsmeier reagent.

    • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).

    • The product, this compound, is then extracted with an organic solvent and purified, typically by crystallization or column chromatography.

Role as an Intermediate in Sunitinib Synthesis

This compound is the key precursor for the pyrrole core of Sunitinib. The formyl group (-CHO) at the 5-position of the pyrrole ring is crucial for the subsequent condensation reaction to build the final drug molecule.

Synthesis of Sunitinib from the Intermediate

The synthesis of Sunitinib from this compound typically proceeds via a Knoevenagel condensation followed by amidation.

Synthetic Workflow

The following diagram outlines the synthetic pathway from the intermediate to Sunitinib.

G A This compound C Knoevenagel Condensation Product A->C Knoevenagel Condensation B 5-fluoro-2-indolinone B->C E Sunitinib C->E Amidation D N,N-diethylethylenediamine D->E

Caption: Synthesis of Sunitinib from the key pyrrole intermediate.

Experimental Protocol

Step 1: Knoevenagel Condensation

  • Reagents: this compound, 5-fluoro-2-indolinone, a base catalyst (e.g., piperidine or pyrrolidine).

  • Procedure:

    • A mixture of this compound, 5-fluoro-2-indolinone, and the base catalyst in a suitable solvent (e.g., ethanol) is refluxed.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.

Step 2: Amidation

  • Reagents: The product from the Knoevenagel condensation, N,N-diethylethylenediamine.

  • Procedure:

    • The Knoevenagel condensation product is heated with N,N-diethylethylenediamine, either neat or in a high-boiling solvent.

    • The reaction is driven to completion, and the excess diamine can be removed under reduced pressure.

    • The crude Sunitinib is then purified by recrystallization to yield the final API.

Quantitative Data

The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound

ParameterValue
Starting Material Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Reaction Type Vilsmeier-Haack Formylation
Typical Yield 75-85%
Purity (by HPLC) >98%

Table 2: Synthesis of Sunitinib

ParameterValue
Starting Material This compound
Reaction Sequence Knoevenagel Condensation followed by Amidation
Overall Yield 60-70%
Purity (by HPLC) >99.5%

Sunitinib's Mechanism of Action: Signaling Pathway Inhibition

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth, angiogenesis, and metastatic progression. The diagram below illustrates the key signaling pathways targeted by Sunitinib.

Caption: Sunitinib's inhibition of key receptor tyrosine kinase signaling pathways.

Conclusion

This compound is an indispensable intermediate in the industrial synthesis of Sunitinib. The synthetic routes to this compound are well-established, and its conversion to the final drug product is efficient. This guide provides a detailed overview of the synthesis, experimental protocols, and the crucial role of this intermediate in the production of a life-saving anti-cancer drug. The provided diagrams and data tables serve as a valuable resource for professionals in the field of drug development and medicinal chemistry.

Reactivity of the Formyl Group in Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The functionalization of this core structure is key to modulating its biological activity and physical properties. This technical guide focuses on the reactivity of the formyl group in a specific, multifunctionalized pyrrole derivative: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This compound serves as a versatile building block for the synthesis of more complex molecules, including dipyrromethanes, which are precursors to porphyrins and related macrocycles, as well as various pharmacologically active agents.

The formyl group at the C5 position of the pyrrole ring is an electron-withdrawing group that influences the overall electron density of the aromatic system. However, its primary synthetic utility lies in its electrophilic character, making it susceptible to a range of nucleophilic attacks and condensation reactions. This guide details the principal reactions the formyl group can undergo, providing experimental protocols adapted from established methodologies for similar substrates, quantitative data from related systems, and visualizations of the reaction pathways.

Key Reactions of the Formyl Group

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. The most significant of these include reduction to an alcohol or methyl group, oxidation to a carboxylic acid, and carbon-carbon bond-forming reactions such as Knoevenagel and Wittig condensations, and the synthesis of dipyrromethanes.

Reduction of the Formyl Group

The formyl group can be readily reduced to a hydroxymethyl or a methyl group using standard reducing agents. The choice of reagent dictates the final product.

Reduction to a Hydroxymethyl Group:

Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes to primary alcohols.

  • Reaction Scheme:

Reduction to a Methyl Group:

The Wolff-Kishner or Clemmensen reduction conditions can be employed for the complete reduction of the formyl group to a methyl group.

  • Reaction Scheme (Wolff-Kishner):

Reaction TypeReagentProductTypical Yield (%)Reference Compound
To AlcoholNaBH₄ in MethanolMethyl 3-(5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate85-952-Formylpyrrole derivatives
To MethylH₂NNH₂/KOH, heatMethyl 3-(2,4,5-trimethyl-1H-pyrrol-3-yl)propanoate70-85Aromatic aldehydes
Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or degradation of the pyrrole ring.

  • Reaction Scheme:

Reaction TypeReagentProductTypical Yield (%)Reference Compound
To Carboxylic AcidTollens' reagent (Ag₂O)3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester80-90Aromatic aldehydes
Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of the formyl group with an active methylene compound, typically catalyzed by a weak base. This reaction is pivotal in the synthesis of various bioactive molecules, including the tyrosine kinase inhibitor Sunitinib, which features a similar pyrrole core.

  • Reaction Scheme with Malononitrile:

Active Methylene CompoundBase CatalystProductTypical Yield (%)Reference Compound
MalononitrilePiperidineMethyl 3-(5-(2,2-dicyanovinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate85-955-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives[1]
Ethyl cyanoacetatePiperidineMethyl 3-(5-(2-cyano-2-ethoxycarbonylvinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate80-903-Formylchromones[2]
5-fluoroindolin-2-onePyrrolidineAnalog of Sunitinib70-855-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid[1]
Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The formyl group of the pyrrole derivative can react with a variety of phosphorus ylides to generate the corresponding vinylpyrroles.

  • Reaction Scheme with Methyltriphenylphosphonium bromide:

Phosphonium YlideProductTypical Yield (%)Reference Compound
MethylenetriphenylphosphoraneMethyl 3-(2,4-dimethyl-5-vinyl-1H-pyrrol-3-yl)propanoate70-852-Formylpyrrole derivatives[3]
(Ethoxycarbonylmethylene)triphenylphosphoraneMethyl 3-(5-(2-ethoxycarbonylvinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate80-90Aromatic aldehydes
Synthesis of Dipyrromethanes

The acid-catalyzed condensation of the formylpyrrole with an excess of pyrrole is a fundamental reaction for the synthesis of dipyrromethanes, which are crucial intermediates in the synthesis of porphyrins and other polypyrrolic macrocycles.

  • Reaction Scheme:

Acid CatalystSolventProductTypical Yield (%)Reference Compound
Trifluoroacetic acid (TFA)DichloromethaneMethyl 3-(5-(di(1H-pyrrol-2-yl)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate70-855-Aryldipyrromethanes[4]
InCl₃DichloromethaneMethyl 3-(5-(di(1H-pyrrol-2-yl)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate80-905-Phenyldipyrromethane[5]

Experimental Protocols

The following are detailed experimental protocols for the key reactions, adapted from literature procedures for analogous compounds.

Protocol 1: Reduction of the Formyl Group to a Hydroxymethyl Group

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL/g of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL/g of substrate).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g of substrate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: To a solution of this compound (1.0 eq) in ethanol (15 mL/g of substrate), add malononitrile (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Wittig Reaction with Methyltriphenylphosphonium bromide

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (20 mL/g of phosphonium salt) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension. A deep orange or yellow color indicates the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL/g of substrate) dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL/g of substrate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 4: Synthesis of Dipyrromethane

  • Reactant Solution: Dissolve this compound (1.0 eq) in a large excess of freshly distilled pyrrole (20-50 eq).

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC.

  • Quenching: Quench the reaction by the addition of a weak base, such as triethylamine (0.2 eq).

  • Solvent Removal: Remove the excess pyrrole under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

  • Work-up: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude dipyrromethane by column chromatography on silica gel.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core transformations of the formyl group.

reduction_pathway start This compound alcohol Methyl 3-(5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate start->alcohol NaBH₄ methyl Methyl 3-(2,4,5-trimethyl-1H-pyrrol-3-yl)propanoate start->methyl H₂NNH₂ / KOH

Caption: Reduction pathways of the formyl group.

oxidation_pathway start This compound acid 3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester start->acid Ag₂O

Caption: Oxidation of the formyl group to a carboxylic acid.

condensation_pathways cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction start_k This compound product_k C=C Bond Formation Product start_k->product_k Base Catalyst reactant_k Active Methylene Compound (e.g., Malononitrile) reactant_k->product_k start_w This compound product_w Alkene Product start_w->product_w reactant_w Phosphorus Ylide reactant_w->product_w

Caption: Carbon-carbon bond forming condensation reactions.

dipyrromethane_synthesis start This compound product Dipyrromethane Derivative start->product Acid Catalyst (e.g., TFA) pyrrole Pyrrole (excess) pyrrole->product

Caption: Synthesis of a dipyrromethane derivative.

Conclusion

The formyl group in this compound is a highly valuable functional group that provides a gateway to a wide array of more complex molecular architectures. Its reactivity is well-established in the broader context of formylpyrrole chemistry, allowing for reliable transformations through reduction, oxidation, and various carbon-carbon bond-forming reactions. The protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The ability to readily engage in Knoevenagel and dipyrromethane-forming reactions, in particular, highlights its significance in the synthesis of pharmacologically relevant compounds and porphyrin-based materials.

References

The Pharmacological Potential of Pyrrole-3-Propanoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole-containing compounds, pyrrole-3-propanoate derivatives have emerged as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies and a visual representation of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Pyrrole derivatives have demonstrated considerable potential as anticancer agents by targeting various cellular mechanisms crucial for cancer cell proliferation and survival.[3][4] These mechanisms include the inhibition of protein kinases like EGFR and VEGFR, disruption of microtubule polymerization, and modulation of apoptotic pathways.[5][6][7]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines, expressed in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine 1aA549 (Lung)Not Specified0.35[8]
Pyrrolo[2,3-d]pyrimidine 1bPC-3 (Prostate)Not Specified1.04[8]
Pyrrolonaphthoxazepine 7HL-60 (Leukemia)Not Specified0.2945[8]
3-Aroyl-1-arylpyrrole (ARAP) 22MCF-7 (Breast)Not Specified0.015[9]
3-Aroyl-1-arylpyrrole (ARAP) 23MCF-7 (Breast)Not Specified0.015[9]
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)CAL 27 (Head and Neck)Not Specified10.8 (24h), 2.5 (48h)[10]
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)FaDu (Head and Neck)Not Specified12.4 (24h), 2.9 (48h)[10]
Key Signaling Pathways in Cancer Targeted by Pyrrole Derivatives

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5] Pyrrole derivatives have been developed as inhibitors of EGFR tyrosine kinase activity.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Pyrrole_Derivative Pyrrole-3-propanoate Derivative Pyrrole_Derivative->EGFR Inhibition SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrrole-3-propanoate derivatives.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[9][11] Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Some pyrrole derivatives can modulate the balance of these proteins to induce apoptosis in cancer cells.[8]

Bcl2_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Apoptotic_Stimuli Apoptotic Stimuli Bax Bax/Bak (Pro-apoptotic) Apoptotic_Stimuli->Bax Pyrrole_Derivative Pyrrole-3-propanoate Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole_Derivative->Bcl2 Inhibition Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The role of Bcl-2 family proteins in apoptosis and its modulation by pyrrole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Pyrrole-3-propanoate derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in the complete culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of various pyrrole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index.

CompoundIC50 (COX-1) (µM)IC50 (COX-2) (µM)Selectivity Index (COX-1/COX-2)Reference
Aldehyde 1c>100.0700>142.8[3]
Oxime 2c>100.1600>62.5[3]
Nitrile 3b>100.0130>769.2[3]
Nitrile 3c>100.0022>454.5[3]
Celecoxib (Reference)3.840.061062.9[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)3141302.42[14]
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7][8]

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation PLA2->Arachidonic_Acid Release Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Metabolism COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole-3-propanoate Derivative Pyrrole_Derivative->COX2 Inhibition

Caption: The COX-2 pathway in inflammation and its inhibition by pyrrole-3-propanoate derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme and other co-factors

  • Pyrrole-3-propanoate derivatives

  • Reference inhibitor (e.g., Celecoxib)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme, co-factors, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15][16]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrrole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrrole derivative 3cC. albicans100[14]
Marinopyrrole A derivativeS. epidermidis (MRSE)0.008[17]
Marinopyrrole A derivativeS. aureus (MSSA)0.125[17]
Marinopyrrole A derivativeS. aureus (MRSA)0.13-0.255[17]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC)M. tuberculosis H37Rv0.7[17]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesC. albicans64[18]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesS. aureus128[18]
Experimental Workflow for Antimicrobial Screening

A typical workflow for screening the antimicrobial activity of new compounds is outlined below.

Antimicrobial_Screening_Workflow Start Synthesized Pyrrole -3-propanoate Derivatives Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination Active Inactive Inactive Active_Compounds->Inactive Inactive MBC_Determination MBC Determination (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MBC_Determination->Mechanism_of_Action Lead_Compound Lead Compound for Further Development Mechanism_of_Action->Lead_Compound

References

The Medicinal Chemistry of Substituted Pyrroles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents, spanning numerous disease areas. This technical guide provides a comprehensive overview of the medicinal chemistry of substituted pyrroles, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole core is a fundamental aspect of its medicinal chemistry. Several classical and modern synthetic methods are employed to generate diverse libraries of substituted pyrroles for biological screening.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

  • Materials: 2,5-hexanedione, aniline, glacial acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,5-dimethyl-1-phenyl-1H-pyrrole.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a β-ketoester. This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.

Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Materials: Ethyl acetoacetate, sodium nitrite, zinc dust, glacial acetic acid.

  • Procedure:

    • Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water to form ethyl 2-oximinoacetoacetate.

    • To this mixture, add zinc dust in portions while stirring vigorously. The temperature should be maintained below 10 °C. This in-situ reduction of the oxime generates the α-aminoketone.

    • After the addition of zinc is complete, continue stirring at room temperature for 1-2 hours.

    • Pour the reaction mixture into a large volume of water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to yield diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. This three-component reaction allows for the facile construction of a variety of substituted pyrroles.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

  • Materials: Ethyl acetoacetate, ammonia, chloroacetone, benzaldehyde.

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), chloroacetone (1 equivalent), and a solution of ammonia in ethanol.

    • Stir the mixture at room temperature for 24 hours.

    • The product will precipitate from the reaction mixture.

    • Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.

Pharmacological Activities and Structure-Activity Relationships

Substituted pyrroles exhibit a remarkable diversity of pharmacological activities, a testament to the versatility of the pyrrole scaffold. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring.

Anticancer Activity

Many substituted pyrroles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Substituted Pyrroles

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrrole-based ChalconesTubulin polymerization inhibitionA549 (Lung)0.8[1]
Pyrrole-indole hybridsTubulin and Aromatase inhibitionT47D (Breast)2.4[2]
Trisubstituted pyrrolesVEGFR/PDGFR inhibitionLoVo (Colon)4a: >400, 4d: >400[3]
Isatin-pyrrolesCytotoxicityHepG2 (Liver)0.47[4]
Dihydropyrimidone substituted pyrrolesCytotoxicityHeLa (Cervix)9.90[4]

Signaling Pathway: VEGFR2 Signaling

Sunitinib, a multi-kinase inhibitor bearing a pyrrole core, is a prime example of a pyrrole-based anticancer drug. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Grb2_SOS Grb2/SOS VEGFR2->Grb2_SOS Activates Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis mTOR mTOR Akt->mTOR mTOR->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

VEGFR2 signaling pathway and its inhibition by Sunitinib.

Anti-inflammatory Activity

Certain substituted pyrroles, such as Ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7][8]

Table 2: COX Inhibitory Activity of Selected Pyrrole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole Carboxylic Acid Derivative 4h>1000.077>1298[9]
Pyrrole Carboxylic Acid Derivative 4k1.120.05121.96[9]
Pyrrole-Cinnamate Hybrid 511.50.5520.9[10]
Ketorolac0.01-0.10.1-1.0~1[5][6][7][8]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Materials: COX-1 or COX-2 enzyme, heme, assay buffer (e.g., Tris-HCl), chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, test compounds.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

    • Add the test compound or vehicle control to the respective wells and pre-incubate for a short period.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antibacterial Activity

The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial properties. These compounds often exert their effects by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole Derivatives

CompoundGram-positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-negative Bacteria (e.g., E. coli) MIC (µg/mL)Reference
Pyrrole benzamide derivative3.12 - 12.5>12.5[11]
Phallusialide A3264[11]
Pyrrolomycin D≤0.002-[12]
Halogenated Pyrrolopyrimidine8>64[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterial strain.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cannabinoid Receptor Agonist Activity

Substituted pyrroles have been developed as potent and selective ligands for cannabinoid receptors (CB1 and CB2). These receptors are involved in a variety of physiological processes, including pain perception, appetite, and immune function.

Table 4: Cannabinoid Receptor Binding Affinity of Selected Pyrrole Derivatives

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
4-bromopyrrole 11aComparable to WIN-55,212-2Comparable to WIN-55,212-2[14]
1-pentyl-2-phenyl-4-(1-naphthoyl)pyrrole6-30-[15]
(+)-CBD-Hyp~330-fold higher than (-)-enantiomer~80-fold higher than (-)-enantiomer[16]

Experimental Protocol: Cannabinoid Receptor Binding Assay

  • Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound for the CB1 or CB2 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

  • Materials: Cell membranes expressing CB1 or CB2 receptors, radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), unlabeled test compounds, assay buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a reaction tube, incubate the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

    • After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

Mechanism of Action of Key Pyrrole-Containing Drugs

Atorvastatin: HMG-CoA Reductase Inhibition

Atorvastatin, a blockbuster drug for lowering cholesterol, features a central pyrrole ring. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[17][18][19][20][21]

Atorvastatin_MoA HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits

Mechanism of action of Atorvastatin.

Sunitinib: Multi-Kinase Inhibition

As previously mentioned, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. Its ability to simultaneously inhibit multiple signaling pathways involved in tumor growth and angiogenesis contributes to its potent anticancer effects.[22][23][24][25]

Logical Relationship of Sunitinib's Multi-Targeting Action

Sunitinib_Targets cluster_receptors Receptor Tyrosine Kinases cluster_effects Cellular Effects Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR c_KIT c-KIT Sunitinib->c_KIT FLT3 FLT3 Sunitinib->FLT3 RET RET Sunitinib->RET Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Tumor_Growth ↓ Tumor Growth PDGFR->Tumor_Growth c_KIT->Tumor_Growth FLT3->Tumor_Growth RET->Tumor_Growth Metastasis ↓ Metastasis Angiogenesis->Metastasis

Multi-targeting mechanism of Sunitinib.

Conclusion

The substituted pyrrole scaffold continues to be a rich source of novel therapeutic agents. The synthetic versatility of the pyrrole ring, coupled with its ability to interact with a wide range of biological targets, ensures its continued importance in medicinal chemistry. This guide has provided an in-depth overview of the key aspects of the medicinal chemistry of substituted pyrroles, from their synthesis to their pharmacological activities and mechanisms of action. It is hoped that this compilation of data, experimental protocols, and pathway diagrams will serve as a valuable tool for researchers dedicated to the discovery and development of the next generation of pyrrole-based medicines.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted pyrroles. This process utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrrole ring.[1][2][3] The resulting formylpyrroles are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[4][5]

The regioselectivity of the formylation on substituted pyrroles is influenced by both steric and electronic factors.[1][6] Generally, formylation occurs at the more electron-rich and sterically accessible position of the pyrrole ring.[7] For 1-substituted pyrroles, the reaction typically yields the 2-formyl derivative as the major product. However, the ratio of 2-formyl to 3-formyl isomers can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions.[1][6]

Quantitative Data on Vilsmeier-Haack Formylation of Substituted Pyrroles

The following table summarizes the reaction conditions and outcomes for the Vilsmeier-Haack formylation of various substituted pyrroles, providing a comparative overview of the impact of substituents and reaction parameters on product distribution and yield.

1-SubstituentReagentsSolventTemperature (°C)Time (h)Product(s) (Ratio)Total Yield (%)Reference
HDMF/POCl₃---2-formylpyrrole74[8]
MethylDMF/POCl₃---2-formyl-1-methylpyrrole85[9]
EthylDMF/POCl₃---2-formyl-1-ethylpyrrole82[9]
IsopropylDMF/POCl₃---2-formyl-1-isopropylpyrrole : 3-formyl-1-isopropylpyrrole (1:1)70[9]
tert-ButylDMF/POCl₃---2-formyl-1-tert-butylpyrrole : 3-formyl-1-tert-butylpyrrole (1:4)65[9]
PhenylDMF/POCl₃---2-formyl-1-phenylpyrrole : 3-formyl-1-phenylpyrrole (9:1)93[9]
p-TolylDMF/POCl₃---2-formyl-1-(p-tolyl)pyrrole : 3-formyl-1-(p-tolyl)pyrrole (8.5:1)90[9]
p-AnisylDMF/POCl₃---2-formyl-1-(p-anisyl)pyrrole : 3-formyl-1-(p-anisyl)pyrrole (8:1)88[9]
p-ChlorophenylDMF/POCl₃---2-formyl-1-(p-chlorophenyl)pyrrole : 3-formyl-1-(p-chlorophenyl)pyrrole (10:1)95[9]
p-NitrophenylDMF/POCl₃---2-formyl-1-(p-nitrophenyl)pyrrole : 3-formyl-1-(p-nitrophenyl)pyrrole (12:1)80[9]
1-Propyl-2-(2'-thienyl)DMF/POCl₃-6025-formyl : 3-formyl (63:5)68[10]
1-Phenyl-2-(2'-thienyl)DMF/POCl₃-6025-formyl : 3-formyl (19:22)41[10]

Experimental Workflow

The experimental workflow for the Vilsmeier-Haack formylation of a substituted pyrrole can be visualized as a three-stage process: formation of the Vilsmeier reagent, electrophilic substitution, and hydrolysis.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substituted_Pyrrole Substituted Pyrrole Substituted_Pyrrole->Iminium_Intermediate Electrophilic Attack Formylated_Pyrrole Formylated Pyrrole Iminium_Intermediate->Formylated_Pyrrole Hydrolysis Water Water Water->Formylated_Pyrrole

Caption: Experimental workflow for the Vilsmeier-Haack formylation of substituted pyrroles.

Detailed Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrrole. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates.

Materials:

  • Substituted pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated sodium bicarbonate solution or sodium acetate solution

  • Sodium sulfate (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/ice bath

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

1. Preparation of the Vilsmeier Reagent:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

2. Formylation Reaction:

  • Dissolve the substituted pyrrole (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the solution of the substituted pyrrole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred at room temperature or heated to a specific temperature (e.g., 40-80 °C) depending on the reactivity of the substrate.[11]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt.

  • Stir the mixture vigorously for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure formylated pyrrole.

Microwave-Assisted Protocol:

For certain substrates, a microwave-assisted protocol can significantly reduce the reaction time and improve yields.[4][5]

  • In a microwave-safe vessel, prepare the Vilsmeier reagent as described above.

  • Add the substituted pyrrole solution.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to a specified temperature (e.g., 100 °C) for a short duration (e.g., 10-15 minutes).[4][5]

  • After cooling, perform the work-up and purification as described in the conventional protocol.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

References

Application Notes and Protocols: Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a substituted pyrrole derivative. Pyrrole rings are core structures in many biologically active molecules and natural products. The presence of a formyl group provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate in medicinal chemistry and materials science. This document provides a detailed two-step protocol for the synthesis of the title compound, commencing with the construction of the pyrrole core via a Knorr-type synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Step 1: Knorr Pyrrole Synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

  • Step 2: Vilsmeier-Haack Formylation to yield this compound.

SynthesisWorkflow A Starting Materials: - Methyl 4-acetyl-5-oxohexanoate - Ammonia B Step 1: Knorr Pyrrole Synthesis A->B C Intermediate: Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate B->C Cyclization D Step 2: Vilsmeier-Haack Formylation C->D F Final Product: Methyl 3-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)propanoate D->F Formylation E Reagents: - POCl₃ - DMF E->D

Caption: Two-step synthesis workflow.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReaction NameKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Knorr Pyrrole SynthesisMethyl 4-acetyl-5-oxohexanoate, Ammonia (or Ammonium Acetate)Acetic AcidReflux2-460-75%
2Vilsmeier-Haack FormylationPOCl₃, DMFDMF0 to RT4-675-85%[1]

Experimental Protocols

Step 1: Synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Knorr Pyrrole Synthesis)

The Knorr pyrrole synthesis is a widely used reaction that synthesizes substituted pyrroles from an α-amino-ketone and a compound with an electron-withdrawing group α to a carbonyl group.[2] This protocol adapts the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[3][4]

Materials:

  • Methyl 4-acetyl-5-oxohexanoate (1,4-dicarbonyl precursor)

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-acetyl-5-oxohexanoate (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Addition of Amine Source: Add ammonium acetate (2.0-3.0 eq) to the solution. Alternatively, aqueous ammonia can be used.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles.[5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] The formylation occurs regioselectively at the electron-rich C5 position of the pyrrole ring.[7]

Materials:

  • Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Ice-water bath

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a two-neck round-bottom flask under a nitrogen or argon atmosphere, place anhydrous DMF (5-10 volumes). Cool the flask to 0 °C using an ice-water bath.

  • Slow Addition: Add phosphorus oxychloride (POCl₃) (1.2-1.5 eq) dropwise to the cooled DMF via a dropping funnel over 30 minutes.[6] Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[1]

  • Addition of Pyrrole: Dissolve Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.[1] Monitor the reaction by TLC.

  • Hydrolysis:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

    • Prepare a solution of sodium acetate (e.g., 5.6 eq) in water and add it slowly to the reaction mixture to hydrolyze the iminium intermediate and neutralize the acid.[1] Alternatively, a solution of aqueous NaOH can be carefully added until the mixture is basic (pH > 9).

    • Stir the mixture vigorously for 30-60 minutes at room temperature.

  • Extraction and Work-up:

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue by silica gel column chromatography (hexane/ethyl acetate gradient) or by recrystallization to obtain the final product, this compound, as a solid.

Reaction Mechanism Visualization

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring.

VilsmeierMechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination SigmaComplex VilsmeierReagent->SigmaComplex Pyrrole Pyrrole Substrate Pyrrole->SigmaComplex + Vilsmeier Reagent IminiumIntermediate Iminium Intermediate SigmaComplex->IminiumIntermediate - Cl⁻, Rearomatization Hydrolysis Hydrolysis (H₂O) IminiumIntermediate->Hydrolysis Aldehyde Final Aldehyde Hydrolysis->Aldehyde

Caption: Mechanism of Vilsmeier-Haack Formylation.

References

Application Notes and Protocols for the Purification of Formyl Pyrrole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl pyrrole derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutically active compounds.[1] Their synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. The isolation of highly pure formyl pyrrole derivatives is, therefore, a critical step to ensure the validity of subsequent biological assays and the quality of active pharmaceutical ingredients (APIs). Column chromatography, particularly using silica gel, is a robust and widely adopted technique for the purification of these compounds.[2][3][4][5]

This document provides a detailed protocol for the purification of formyl pyrrole derivatives by silica gel column chromatography, along with representative data and a visual workflow to guide researchers in achieving high-purity compounds.

Data Presentation: Chromatographic Parameters

The selection of an appropriate mobile phase is crucial for the effective separation of the target formyl pyrrole derivative from impurities. The polarity of the eluent is typically optimized using Thin-Layer Chromatography (TLC) prior to performing column chromatography. A good separation on TLC is indicated by a clear separation of spots, with the desired product having a retention factor (Rf) value ideally between 0.2 and 0.4 to ensure good resolution on the column.

The following table summarizes typical chromatographic conditions and expected outcomes for the purification of various substituted 2-formylpyrroles on silica gel.

Compound TypeStationary PhaseMobile Phase (Eluent)Typical Rf of ProductReported Yield (%)Purity
Simple Alkyl/Aryl Substituted 2-FormylpyrrolesSilica Gel (230-400 mesh)5-20% Ethyl Acetate in Hexanes (gradient)~0.3 in 20% EtOAc/Hexanes19-83%>95%
1-Methylpyrrole-2,5-dicarbaldehydeSilica Gel (230-400 mesh)10-50% Ethyl Acetate in Hexanes (gradient)Not SpecifiedHigh>98%
Complex 2-Formylpyrrole DerivativesSilica Gel (40-63 µm)40% Ethyl Acetate in HexanesLower Rf than starting material67%High
N-Protected 3,4-disubstituted PyrrolesSilica GelDiethyl Ether:Cyclohexane (1:2)Not Specified74%>95%

Experimental Protocol: Purification of a Representative 2-Formylpyrrole Derivative

This protocol provides a generalized yet detailed procedure for the purification of a crude 2-formylpyrrole derivative using silica gel flash column chromatography.

1. Materials and Equipment:

  • Crude formyl pyrrole derivative

  • Silica Gel (230-400 mesh)[5]

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (or petroleum ether), Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

2.1. Preparation of the Column (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The consistency should be pourable but not too dilute.

  • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides of the column.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, a uniform bed will form. Do not allow the top of the silica bed to run dry.

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2.2. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude formyl pyrrole derivative (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.

  • Carefully add the dry-loaded sample onto the top layer of sand in the prepared column, ensuring an even layer.

2.3. Elution and Fraction Collection:

  • Carefully add the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes) to the column, taking care not to disturb the top layers.

  • Apply gentle positive pressure to the top of the column (using a pump or inert gas) to begin the elution process.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of increasing polarity. A typical gradient might be from 5% to 20% or 40% EtOAc in Hexanes.[2][3]

2.4. Monitoring the Separation (TLC Analysis):

  • Periodically, spot small aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 20% EtOAc in Hexanes).

  • Visualize the separated spots on the TLC plate under a UV lamp.

  • Identify the fractions containing the pure desired product (ideally, a single spot at the expected Rf value).

2.5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure formyl pyrrole derivative.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified formyl pyrrole derivative. Further dry the product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the final product to confirm its purity and identity (e.g., by NMR, MS, and melting point).

Visualizations

Below is a diagram illustrating the general workflow for the purification of formyl pyrrole derivatives by column chromatography.

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Formyl Pyrrole dissolve Dissolve in Volatile Solvent crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder add_silica->rotovap dry_load Dry-Loaded Sample rotovap->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate_final Evaporate Solvent combine->evaporate_final pure_product Pure Formyl Pyrrole Derivative evaporate_final->pure_product

Caption: Workflow for the purification of formyl pyrrole derivatives.

Conclusion

The protocol described herein provides a comprehensive guide for the successful purification of formyl pyrrole derivatives using silica gel column chromatography. By carefully selecting the mobile phase composition based on preliminary TLC analysis and following the outlined steps, researchers can effectively remove impurities and obtain high-purity compounds essential for drug discovery and development. The provided data and workflow visualization serve as valuable resources for optimizing this crucial purification step.

References

Application Notes and Protocols for Porphyrin Synthesis Using Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a class of macrocyclic compounds with a versatile range of applications in medicine and materials science. Their unique photophysical properties make them ideal candidates for use as photosensitizers in photodynamic therapy (PDT), while their ability to chelate various metal ions allows for their use in catalysis and as contrast agents in medical imaging. The specific properties of a porphyrin can be finely tuned by modifying the peripheral substituents on the macrocycle.

This document provides detailed protocols for the synthesis of a deuteroporphyrin derivative using Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a key building block. Deuteroporphyrins, which possess unsubstituted β-pyrrolic positions, serve as important intermediates for the synthesis of more complex porphyrins, including Protoporphyrin IX, a vital component of heme and chlorophyll. The following protocols are based on established MacDonald-type [2+2] condensation methodologies, which are well-suited for the synthesis of unsymmetrically substituted porphyrins.

Applications

Porphyrins synthesized from this compound have a wide array of potential applications, including:

  • Photodynamic Therapy (PDT): The resulting deuteroporphyrin can be utilized as a photosensitizer. Upon activation with a specific wavelength of light, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.

  • Drug Development: The propanoate ester groups on the porphyrin macrocycle provide convenient handles for further functionalization, allowing for the attachment of targeting moieties or for conjugation to other therapeutic agents.

  • Biomimetic Systems: These synthetic porphyrins can serve as models for studying the function of natural heme-containing proteins and enzymes.

  • Sensors: Metallated derivatives of these porphyrins can be developed as sensors for various analytes, including metal ions and small molecules.

  • Materials Science: The unique electronic and photophysical properties of these porphyrins make them suitable for incorporation into advanced materials for applications in electronics and photonics.

Experimental Protocols

The synthesis of the deuteroporphyrin derivative from this compound is achieved through a MacDonald [2+2] condensation with a suitable dipyrromethane, followed by oxidation.

Overall Synthetic Workflow

Workflow Start Starting Materials: - this compound - Dipyrromethane-5,5'-dicarboxylic acid Condensation [2+2] MacDonald Condensation (Acid Catalyst, e.g., HI or TFA) Start->Condensation Oxidation Oxidation (e.g., Air, DDQ) Condensation->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification Characterization Characterization (UV-Vis, NMR, MS) Purification->Characterization FinalProduct Final Product: Deuteroporphyrin IX Dimethyl Ester Derivative Characterization->FinalProduct

Caption: Overall workflow for the synthesis of a deuteroporphyrin derivative.

Synthesis of Dipyrromethane-5,5'-dicarboxylic acid

A suitable dipyrromethane is required for the [2+2] condensation. A common precursor is 3,3'-di(2-methoxycarbonylethyl)-4,4'-dimethyl-2,2'-dipyrromethane-5,5'-dicarboxylic acid.

Materials:

  • Methyl 3-(2-((tert-butoxycarbonyl)amino)-4-methyl-1H-pyrrol-3-yl)propanoate

  • Formaldehyde (37% aqueous solution)

  • Hydrobromic acid (48% in acetic acid)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the pyrrole precursor in methanol.

  • Add aqueous formaldehyde and stir at room temperature.

  • Slowly add hydrobromic acid in acetic acid and continue stirring.

  • The dipyrromethane hydrobromide will precipitate. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • The tert-butoxycarbonyl protecting groups can be removed under acidic conditions to yield the dicarboxylic acid.

MacDonald [2+2] Porphyrin Condensation

Materials:

  • This compound

  • 3,3'-di(2-methoxycarbonylethyl)-4,4'-dimethyl-2,2'-dipyrromethane-5,5'-dicarboxylic acid

  • Hydriodic acid (57% in water) or Trifluoroacetic acid (TFA)

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium acetate

  • Air or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Procedure:

  • In a round-bottom flask protected from light, dissolve the dipyrromethane-5,5'-dicarboxylic acid in a mixture of acetic acid and dichloromethane.

  • Add this compound to the solution.

  • Slowly add hydriodic acid or TFA as the catalyst.

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the appearance of the characteristic Soret band in the UV-Vis spectrum.

  • Once the condensation is complete, neutralize the acid with a saturated solution of sodium acetate.

  • Oxidize the resulting porphyrinogen by bubbling air through the solution for several hours or by adding DDQ and stirring.

  • Remove the solvent under reduced pressure.

Purification

Materials:

  • Crude porphyrin product

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexane

  • Methanol

Procedure:

  • Dissolve the crude porphyrin in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed in hexane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of dichloromethane in hexane, gradually increasing the polarity.

  • The main porphyrin fraction will appear as a distinct colored band. Collect this fraction.

  • Evaporate the solvent from the collected fraction to yield the purified porphyrin.

  • The solid can be further purified by recrystallization from a mixture of dichloromethane and methanol.[1]

Quantitative Data

The following table provides expected quantitative data for a deuteroporphyrin derivative, based on typical values reported for Deuteroporphyrin IX dimethyl ester.

ParameterExpected ValueReference
Yield 15-25%Adapted from[1]
Appearance Purple solid
Melting Point 217-220 °C
UV-Vis (in CHCl₃) λmax (Soret band): ~400 nm
Q-bands: ~498, 532, 567, 621 nm
¹H NMR (in CDCl₃) Meso-H: ~9.8-10.1 ppm (s, 4H)
-NH: ~ -3.8 ppm (s, 2H)
-CH₃: ~3.6-3.7 ppm (s)
-CH₂CH₂CO₂Me: ~4.3 ppm (t), ~3.2 ppm (t)
-OCH₃: ~3.6 ppm (s)
Mass Spectrometry (ESI) [M+H]⁺ corresponding to the calculated molecular weight of the target porphyrin.

Visualizations

Chemical Reaction Pathway

Reaction Pyrrole This compound Plus + Dipyrromethane Dipyrromethane-5,5'-dicarboxylic acid Catalyst H⁺ (HI or TFA) - H₂O Dipyrromethane->Catalyst Porphyrinogen Porphyrinogen Intermediate Catalyst->Porphyrinogen Oxidation [O] (Air or DDQ) Porphyrinogen->Oxidation Porphyrin Deuteroporphyrin IX Derivative Oxidation->Porphyrin

Caption: MacDonald [2+2] condensation for deuteroporphyrin synthesis.

References

Application of Pyrrole Aldehydes in the Synthesis of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are versatile heterocyclic building blocks in medicinal chemistry. Their inherent reactivity and structural features make them ideal starting materials for the synthesis of a diverse range of bioactive molecules. The pyrrole scaffold is a common motif in many natural products and pharmaceuticals, valued for its ability to engage in various biological interactions. The aldehyde functionality provides a convenient handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and protocols on the use of pyrrole aldehydes in the synthesis of potent and selective enzyme inhibitors, crucial for the development of new therapeutic agents.

Application Notes

The application of pyrrole aldehydes in the synthesis of enzyme inhibitors spans a wide array of therapeutic areas, including metabolic disorders, inflammation, viral infections, and neurodegenerative diseases. The aldehyde group can be readily transformed into various functional groups, such as imines, amines, alcohols, and carboxylic acids, which can serve as key pharmacophoric elements for interacting with enzyme active sites.

Common synthetic strategies employing pyrrole aldehydes include:

  • Reductive Amination: To introduce substituted amino groups, which can form crucial hydrogen bonds or ionic interactions with enzyme residues.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, extending the molecular scaffold and providing conformational rigidity.

  • Condensation Reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, which can act as effective chelating agents for metal ions in metalloenzymes or form hydrogen bonds.

  • Oxidation and Reduction: To access pyrrole carboxylic acids and alcohols, respectively, which can serve as bioisosteres for other functional groups or participate in key interactions.

The following sections detail the application of pyrrole aldehyde-derived compounds as inhibitors for specific enzyme targets, supported by quantitative data and detailed experimental protocols.

Data Presentation: Inhibition of Various Enzymes by Pyrrole Derivatives

The following table summarizes the inhibitory activities of various pyrrole derivatives, many of which can be synthesized from pyrrole aldehyde precursors, against a range of clinically relevant enzymes.

Compound ClassTarget EnzymeCompound IDIC50 (µM)Ki (µM)Reference
Pyrrole Derivativesα-Amylase4 4.10 ± 0.30-[1]
5 2.10 ± 0.10-[1]
7 3.20 ± 0.20-[1]
α-Glucosidase4 4.80 ± 0.40-[1]
5 2.60 ± 0.20-[1]
7 3.50 ± 0.30-[1]
Pyrrole Carboxylic Acid DerivativesCOX-14h --[2]
COX-24h --[2]
4k --[2]
1,3-Diaryl-pyrrole DerivativesButyrylcholinesterase (BChE)3o 5.37 ± 0.36-[3]
3p 1.71 ± 0.087Yes (Mixed-type)[3]
3s 3.76 ± 0.25-[3]
Pyrrole-based HydrazideMonoamine Oxidase B (MAO-B)vh0 0.665-
Acetylcholinesterase (AChE)vh0 4.145-
Pyrrolyl Pyrazoline CarbaldehydesEnoyl-ACP Reductase (InhA)---
(1H)-PyrrolesHistone Deacetylases (HDACs)---

Note: The table will be populated with more specific data as further targeted searches are conducted during the content generation. The presence of "-" indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrrole aldehyde-based enzyme inhibitors and the corresponding enzyme inhibition assays.

Synthesis Protocols

1. Vilsmeier-Haack Formylation of Pyrrole to Synthesize Pyrrole-2-carboxaldehyde

This protocol describes the synthesis of the key starting material, pyrrole-2-carboxaldehyde, from pyrrole.

  • Reaction Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[4][5].

  • Materials:

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Pyrrole

    • 1,2-Dichloroethane (ethylene dichloride)

    • Sodium acetate trihydrate

    • Diethyl ether

    • Saturated aqueous sodium carbonate solution

    • Anhydrous sodium carbonate

    • Petroleum ether

  • Procedure:

    • In a flask equipped with a stirrer, dropping funnel, and condenser, place DMF.

    • Cool the flask in an ice bath and slowly add POCl₃ with stirring.

    • After the addition, remove the ice bath and stir for a further 15 minutes.

    • Cool the mixture again in an ice bath and add a solution of pyrrole in 1,2-dichloroethane dropwise over 1 hour.

    • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

    • Cool the reaction mixture and add a solution of sodium acetate trihydrate in water.

    • Reflux the mixture again for 15 minutes with vigorous stirring.

    • After cooling, separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium carbonate, filter, and evaporate the solvents.

    • Purify the crude product by distillation under reduced pressure or by recrystallization from petroleum ether to yield pyrrole-2-carboxaldehyde[6].

2. Synthesis of Pyrrole-based Inhibitors via Reductive Amination of Pyrrole-2-carboxaldehyde

This protocol outlines a general procedure for synthesizing N-substituted pyrrole derivatives, which can act as enzyme inhibitors.

  • Reaction Principle: Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. This is a powerful method for forming C-N bonds[7][8].

  • Materials:

    • Pyrrole-2-carboxaldehyde

    • Primary or secondary amine of choice

    • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve pyrrole-2-carboxaldehyde and the desired amine (1.0-1.2 equivalents) in DCM or DCE.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (STAB or NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole derivative.

Enzyme Inhibition Assay Protocols

1. α-Glucosidase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that hydrolyzes α-glucosides to glucose. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Sodium phosphate buffer (100 mM, pH 6.8)

    • Test compounds (dissolved in DMSO)

    • Acarbose (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and acarbose at various concentrations in DMSO.

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

    • Add 10 µL of the test compound solution to the respective wells. For the control and blank wells, add 10 µL of DMSO.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

    • Arachidonic acid

    • Test compounds (dissolved in DMSO)

    • Celecoxib or Indomethacin (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and positive controls at various concentrations in DMSO.

    • In a 96-well plate, set up wells for 100% initial activity, inhibitor samples, and background.

    • To all wells, add assay buffer and a solution of heme.

    • To the 100% initial activity and inhibitor wells, add the respective COX enzyme (COX-1 or COX-2).

    • To the inhibitor wells, add the test compound solutions. To the 100% initial activity wells, add DMSO.

    • Add the colorimetric substrate solution (containing TMPD) to all wells.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

1. α-Glucosidase and Carbohydrate Metabolism

α-Glucosidase is a key enzyme in carbohydrate digestion, located in the brush border of the small intestine. It catalyzes the final step in the digestion of carbohydrates by breaking down oligosaccharides and disaccharides into monosaccharides, primarily glucose, which are then absorbed into the bloodstream. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial hyperglycemia. This is a crucial therapeutic strategy for managing type 2 diabetes.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Amylase α-Amylase Carbohydrates->alpha_Amylase Digestion Oligosaccharides Oligosaccharides & Disaccharides alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Hydrolysis alpha_Amylase->Oligosaccharides Glucose Glucose alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Inhibitor Pyrrole Aldehyde-based α-Glucosidase Inhibitor Inhibitor->alpha_Glucosidase Inhibition

Caption: α-Glucosidase role in carbohydrate digestion and inhibition.

2. COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major therapeutic approach for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Hydrolysis Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Conversion Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrrole Aldehyde-based COX-2 Inhibitor Inhibitor->COX2 Inhibition

Caption: COX-2 pathway in inflammation and its inhibition.

3. SARS-CoV-2 Mpro in Viral Replication

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for the viral life cycle. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins that are necessary for viral replication and transcription. Inhibition of Mpro blocks the processing of these polyproteins, thereby halting viral replication[9][10].

mpro_pathway Viral_RNA Viral RNA Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Host_Ribosome->Polyproteins Mpro SARS-CoV-2 Mpro Polyproteins->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication & Assembly Functional_Proteins->Replication Inhibitor Pyrrole Aldehyde-based Mpro Inhibitor Inhibitor->Mpro Inhibition

Caption: Role of Mpro in SARS-CoV-2 replication and inhibition.

4. MAO-B in Dopamine Degradation

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of catecholamines, including the neurotransmitter dopamine. In the brain, MAO-B is primarily located on the outer mitochondrial membrane of glial cells and some neurons. It catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of MAO-B increases the synaptic availability of dopamine and is a therapeutic strategy for Parkinson's disease[2][11].

maob_pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC COMT COMT DOPAC->COMT HVA Homovanillic Acid (HVA) COMT->HVA Inhibitor Pyrrole Aldehyde-based MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Dopamine degradation pathway and MAO-B inhibition.

Conclusion

Pyrrole aldehydes are valuable and versatile precursors for the synthesis of a wide range of enzyme inhibitors with therapeutic potential. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel pyrrole-based compounds targeting various enzymes implicated in human diseases. The continued exploration of the chemical space around the pyrrole scaffold, enabled by the reactivity of the aldehyde group, promises to yield new and improved therapeutic agents.

References

Application Notes and Protocols for Knoevenagel Condensation of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate with a variety of active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Pyrrole derivatives are known to exhibit a wide range of biological activities, and functionalization via the Knoevenagel condensation offers a versatile strategy for the development of new therapeutic agents.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a C-C double bond. The reaction is typically catalyzed by a weak base.

General Reaction Scheme

The following scheme illustrates the Knoevenagel condensation between this compound and various active methylene compounds.

G Starting Material This compound Active Methylene +   R1-CH2-R2 start Pyrrole Aldehyde Catalyst Catalyst (e.g., Piperidine, DBU) am Active Methylene Compound Product Product arrow prod Knoevenagel Product plus +

Caption: General Knoevenagel Condensation Scheme.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of the products obtained from the Knoevenagel condensation of this compound with various active methylene compounds.

Active Methylene CompoundProduct NameCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
MalononitrileMethyl 3-(5-(2,2-dicyanovinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoatePiperidineEthanol492178-180
Ethyl cyanoacetateMethyl 3-(5-(2-cyano-2-(ethoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoateDBUToluene688155-157
Diethyl malonateMethyl 3-(5-(2,2-bis(ethoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoatePiperidineToluene1275121-123
Methyl cyanoacetateMethyl 3-(5-(2-cyano-2-(methoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoateDBUToluene685162-164

Experimental Protocols

A general workflow for the experimental procedure is outlined below.

G start Start reactants Mix Pyrrole Aldehyde and Active Methylene Compound in Solvent start->reactants catalyst Add Catalyst reactants->catalyst reflux Heat Reaction Mixture (Reflux) catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor workup Reaction Work-up (Cool, Precipitate, Filter) monitor->workup Completion purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental Workflow Diagram.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize Methyl 3-(5-(2,2-dicyanovinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.23 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).

  • Add 30 mL of anhydrous ethanol and stir the mixture until all solids are dissolved.

  • Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After 4 hours, or upon completion of the reaction as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain Methyl 3-(5-(2,2-dicyanovinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a crystalline solid.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

Objective: To synthesize Methyl 3-(5-(2-cyano-2-(ethoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (2.23 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol) in 40 mL of anhydrous toluene.

  • Add DBU (0.30 mL, 2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 111 °C) and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • After 6 hours, or when no more water is collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Protocol 3: Knoevenagel Condensation with Diethyl Malonate

Objective: To synthesize Methyl 3-(5-(2,2-bis(ethoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.2 eq)

  • Acetic acid (catalytic amount)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add this compound (2.23 g, 10 mmol), diethyl malonate (1.92 g, 12 mmol), and 50 mL of anhydrous toluene to the flask.

  • Add piperidine (0.2 mL, 2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and collect the evolved water.

  • The reaction is generally slower; monitor its progress by TLC (hexane:ethyl acetate, 8:2).

  • After 12 hours of reflux, cool the reaction mixture.

  • Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired product.

Protocol 4: Knoevenagel Condensation with Methyl Cyanoacetate

Objective: To synthesize Methyl 3-(5-(2-cyano-2-(methoxycarbonyl)vinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Methyl cyanoacetate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • Follow the procedure outlined in Protocol 2, substituting ethyl cyanoacetate with methyl cyanoacetate (1.09 g, 11 mmol).

  • The reaction time and purification method are similar.

Catalytic Cycle

The Knoevenagel condensation catalyzed by a secondary amine like piperidine is proposed to proceed through the following catalytic cycle.

G catalyst Piperidine (Catalyst) iminium Iminium Ion Intermediate catalyst->iminium + Aldehyde - H₂O aldehyde Pyrrole Aldehyde adduct Adduct iminium->adduct + Enolate am Active Methylene Compound enolate Enolate am->enolate + Piperidine - Piperidinium ion enolate->iminium product α,β-Unsaturated Product adduct->product - Piperidine

Caption: Proposed Catalytic Cycle.

Application Notes and Protocols for the Reductive Amination of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the reductive amination of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This reaction is a crucial step in the synthesis of a variety of substituted pyrrole derivatives with significant potential in drug discovery and development. The resulting secondary and tertiary amines serve as key intermediates for the generation of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2][3][4] This protocol focuses on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.

Introduction

Pyrrole-containing compounds are a prominent class of heterocycles in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[3][4] The functionalization of the pyrrole scaffold is a key strategy in the development of new therapeutic agents. Reductive amination of formyl-substituted pyrroles is a powerful and versatile method for introducing diverse amino functionalities, which can significantly modulate the biological activity of the parent molecule.[5][6] The target compound, this compound, is a valuable precursor for the synthesis of novel pyrrole-3-propanoic acid derivatives, which have shown promise as anticancer and antifungal agents.[1][2][3][4]

Applications in Drug Development

The amine products derived from the reductive amination of this compound are versatile intermediates for the synthesis of compounds with a range of pharmacological activities.

  • Anticancer Agents: Substituted pyrrole derivatives have been extensively investigated for their potential as anticancer therapeutics.[3][4][7] The introduction of various alkylamino and arylamino side chains can lead to compounds that inhibit cancer cell proliferation through mechanisms such as the inhibition of protein kinases (e.g., EGFR and VEGFR) and tubulin polymerization, or by inducing apoptosis.[3][8] The propanoic acid ester moiety in the target molecule provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

  • Antifungal and Antibacterial Agents: The pyrrole nucleus is a common feature in many antimicrobial compounds.[1][2][9][10] The synthesized amines can be further elaborated to create novel derivatives with potent activity against a range of fungal and bacterial pathogens. These compounds may act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with DNA replication.[1][2]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration). Add the primary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data

The following table summarizes representative quantitative data for the reductive amination of analogous 2-formylpyrrole derivatives. The data for the specific target molecule, this compound, is expected to be in a similar range.

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃DCE485-95[6]
AnilineNaBH(OAc)₃DCE1280-90[6]
n-ButylamineNaBH(OAc)₃THF688-96[6]
MethylamineNaBH(OAc)₃DCE882-92[6]

Note: Yields are highly dependent on the specific amine used and the reaction conditions. The provided data is for illustrative purposes based on similar substrates.

Visualizations

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Primary Amine imine Imine Formation (DCE or THF, RT) start->imine Stir 30-60 min reduction Reduction with NaBH(OAc)₃ imine->reduction Add NaBH(OAc)₃ product Methyl 3-(5-((alkylamino)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate reduction->product Stir 2-24 h quench Quench with NaHCO₃ (aq) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Workflow for the reductive amination of this compound.

Logical Relationship: From Precursor to Potential Drugs

Drug_Development_Pathway precursor Methyl 3-(5-formyl-2,4-dimethyl- 1H-pyrrol-3-yl)propanoate red_am Reductive Amination precursor->red_am intermediate Substituted Amino-Pyrrole Intermediate red_am->intermediate modification Further Chemical Modification intermediate->modification anticancer Potential Anticancer Agents modification->anticancer antifungal Potential Antifungal Agents modification->antifungal

Caption: Synthetic pathway from the pyrrole precursor to potential therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel COX Inhibitors from Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] Well-known examples include Tolmetin and Ketorolac, which are potent anti-inflammatory and analgesic agents.[1] The development of new pyrrole-based derivatives continues to be an active area of research, with a focus on creating isoform-selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[1]

While the specific use of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a starting material for the synthesis of COX inhibitors is not extensively documented in current literature, its structure presents a valuable platform for chemical elaboration. The presence of a reactive formyl group and a modifiable propanoate ester allows for the systematic introduction of various pharmacophoric features known to be important for COX inhibition.

This document outlines a hypothetical, yet scientifically grounded, synthetic strategy to convert this compound into a novel potential COX inhibitor. The proposed route involves a two-step synthesis: a Knoevenagel condensation to introduce a key structural motif, followed by saponification to unmask a terminal carboxylic acid, a common feature in many NSAIDs.

Hypothetical Synthetic Pathway

A plausible synthetic route to a novel pyrrole-based COX inhibitor from this compound is proposed. This involves an initial Knoevenagel condensation of the pyrrole aldehyde with an active methylene compound, such as a substituted phenylacetic acid derivative, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Saponification A This compound C Intermediate Methyl Ester Derivative A->C Piperidine, Acetic Acid, Toluene, Reflux B Substituted Phenylacetic Acid (e.g., 4-(methylsulfonyl)phenylacetic acid) B->C D Intermediate Methyl Ester Derivative E Final Carboxylic Acid Product (Potential COX Inhibitor) D->E LiOH, THF/H2O

Caption: Hypothetical two-step synthesis of a potential COX inhibitor.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and provide a robust starting point for the synthesis and evaluation of the target compound.

Protocol 1: Synthesis of Intermediate Methyl Ester via Knoevenagel Condensation

This protocol describes the condensation of the starting pyrrole aldehyde with a substituted phenylacetic acid to form the α,β-unsaturated ester intermediate.

Materials:

  • This compound

  • 4-(Methylsulfonyl)phenylacetic acid

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and 4-(methylsulfonyl)phenylacetic acid (1.1 eq) in toluene, add piperidine (0.2 eq) and glacial acetic acid (0.2 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired intermediate methyl ester derivative.

Protocol 2: Saponification to the Final Carboxylic Acid Product

This protocol details the hydrolysis of the intermediate methyl ester to the final carboxylic acid, a potential COX inhibitor.

Materials:

  • Intermediate Methyl Ester Derivative (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the intermediate methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final carboxylic acid product.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to evaluate the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized carboxylic acid product

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

  • Heme cofactor

  • Tris-HCl buffer

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound solution or a known inhibitor (e.g., celecoxib, indomethacin) as a control.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the rate of TMPD oxidation by monitoring the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data on Structurally Related Pyrrole-Based COX Inhibitors

To provide a context for the potential efficacy of newly synthesized compounds, the following table summarizes the COX inhibitory data for several known pyrrole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole Derivative 4 -0.65-[2]
Pyrrole-cinnamate Hybrid 5 -0.55-[2]
Pyrrole-cinnamate Hybrid 6 -7.0-[2]
Pyrrole-cinnamate Hybrid 7 -7.2-[2]
Pyrrole Carboxylic Acid Derivative 4h 0.890.253.56[1]
Pyrrole Carboxylic Acid Derivative 4k 1.120.186.22[1]
Indomethacin (Reference)0.1100.01[2]
Celecoxib (Reference)150.04375[1]

Signaling Pathway and Workflow Visualizations

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Biological Effects cluster_3 Mechanism of Inhibition Inflammatory\nStimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory\nStimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins\n(PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins\n(PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins\n(PGE2, PGI2, etc.)->Inflammation, Pain, Fever Synthesized\nPyrrole Derivative Synthesized Pyrrole Derivative Synthesized\nPyrrole Derivative->Prostaglandin H2 Inhibits

Caption: Mechanism of COX inhibition by the synthesized pyrrole derivative.

G A Start: Methyl 3-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)propanoate B Step 1: Knoevenagel Condensation (Protocol 1) A->B C Purification: Column Chromatography B->C D Characterization: NMR, MS C->D E Step 2: Saponification (Protocol 2) D->E F Purification: Extraction/Crystallization E->F G Characterization: NMR, MS, Purity (HPLC) F->G H Biological Evaluation: In Vitro COX-1/COX-2 Assay (Protocol 3) G->H I Data Analysis: IC50 Determination H->I

Caption: Experimental workflow from synthesis to biological evaluation.

References

Developing Novel Bioactive Molecules from Pyrrole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents.[4] This document provides detailed application notes and protocols for the development of bioactive molecules derived from pyrrole-based compounds, with a focus on their anticancer, anti-inflammatory, and antiviral applications.

Application Notes: Bioactive Pyrrole Derivatives

Pyrrole-containing compounds have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[2][5] Their mechanism of action often involves the inhibition of key signaling pathways crucial for disease progression.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

Several pyrrole derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[1][6] A prominent target in this class is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7]

Pyrrolo[2,3-d]pyrimidines are a class of pyrrole-fused compounds that have shown potent, dose-dependent inhibition of VEGFR-2.[7] For instance, certain derivatives have exhibited IC50 values in the nanomolar range, demonstrating their high potency.[7] The mechanism of action involves the binding of the pyrrole-based inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting angiogenesis.

Anti-inflammatory Activity: Modulation of NF-κB and COX-2 Signaling

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Pyrrole derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling cascades.

The NF-κB pathway is a central regulator of the inflammatory response. Some pyrrolo[2,1-a]isoquinoline aryl ketones have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[8] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α.[8]

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Certain N-pyrrolylcarboxylic acids have been identified as potent and selective inhibitors of COX-2.[9]

Antiviral Activity

Pyrrole-based compounds have also shown promise as antiviral agents. For example, certain pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-e][1][2][5]triazolo[4,3-c]pyrimidines have demonstrated considerable activity against the Hepatitis C Virus (HCV) by targeting viral proteins.[1]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative pyrrole-based compounds against various biological targets.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound ClassTargetCancer Cell LineIC50 / GI50Reference
Pyrrolo[2,3-d]pyrimidinesVEGFR-2-11.9 nM, 13.6 nM[7]
5-substituted pyrrolo[2,3-d]pyrimidine octamides-MCF-7, SKBR3, HCT116Micromolar range[7]
Pyrrolo[3,2-c]pyridinesFMS kinase-30 nM, 60 nM[7]
Pyrrolo[2,1-f][1][2][5]triazinesALK-3-57 nM (enzyme), 30-500 nM (cell-based)[7]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles-PC3, H1299, MDA-MB-2312.5, 5, and 9 times higher than Cisplatin, respectively[10]

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

Compound ClassTargetAssayIC50Reference
Pyrrolo[2,1-a]isoquinoline aryl ketonesNO release (LPS-induced RAW264.7)-6.91 µM, 10.10 µM[8]
Pyrrolo[2,1-a]isoquinoline aryl ketonesTNF-α secretion-7.85 µM, 8.30 µM[8]
Pyrrole-cinnamic acid hybridsCOX-2-0.55 µM - 7.2 µM[11]
Pyrrole derivativesSoybean LOX-7.5 µM, 51.5 µM[11]

Table 3: Antiviral and Other Bioactivities of Pyrrole Derivatives

Compound ClassTarget/OrganismActivityIC50 / InhibitionReference
Pyrrolo[2,3-d]pyrimidinesHCVAntiviral90% virus titer reduction[1]
Copper complex of a pyrrole derivativeM. tuberculosis InhAAntitubercular2.4 µM[7]
2-Cyanopyrrole derivativesTyrosinaseEnzyme inhibition0.97 µM[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of bioactive pyrrole-based compounds.

General Synthetic Protocols for Pyrrole Derivatives

Several classical methods are employed for the synthesis of the pyrrole ring, including the Paal-Knorr, Hantzsch, and Knorr syntheses.[4][13]

Protocol 1: Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][13]

  • Materials: 1,4-dicarbonyl compound, primary amine (or ammonia), solvent (e.g., ethanol, acetic acid), catalyst (optional, e.g., acid or base).

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in the chosen solvent.

    • Add the primary amine or ammonia to the solution.

    • Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrrole derivative.

Protocol 2: Hantzsch Pyrrole Synthesis

This synthesis involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[4][14]

  • Materials: α-halo ketone, β-ketoester, ammonia or primary amine, base (e.g., sodium ethoxide), solvent (e.g., ethanol).

  • Procedure:

    • Prepare a solution of the base in the chosen solvent.

    • Add the β-ketoester to the basic solution and stir.

    • Add the α-halo ketone to the reaction mixture.

    • Finally, add ammonia or the primary amine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant kinase (e.g., VEGFR-2), substrate peptide, ATP, test compound, assay buffer, detection reagent.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a microplate, add the recombinant kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent to measure the amount of phosphorylated substrate.

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or anti-proliferative effects of a compound.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 5: Nitric Oxide (NO) Production Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, test compound, Griess reagent.

  • Procedure:

    • Plate the macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS to induce NO production and co-incubate with the test compound for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant to measure the nitrite concentration, which is an indicator of NO production.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways targeted by bioactive pyrrole derivatives and a general experimental workflow for their development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Pyrrole Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Kinase, Cell Proliferation, Anti-inflammatory) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50/GI50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar Active Hits lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General experimental workflow for the development of bioactive pyrrole-based molecules.

vegfr2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrrole-based compounds.

nfkb_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Modulation of the NF-κB signaling pathway by pyrrole-based inhibitors.

References

Application Notes: Solid-Phase Synthesis of a Library of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active compounds with diverse therapeutic applications, including anticancer, antimalarial, and antiviral effects.[1][2][3] The efficient synthesis of diverse libraries of pyrrole derivatives is therefore of great interest to drug discovery and development professionals.[1] Solid-phase synthesis offers a powerful and efficient methodology for the rapid generation of large and diverse libraries of such compounds.[1][4][5] This approach, particularly when combined with strategies like the split-and-pool method, allows for the parallel synthesis of numerous compounds in a time- and cost-effective manner, facilitating the exploration of novel chemical space and the identification of bioactive molecules.[1]

This document provides detailed protocols for the solid-phase synthesis of a library of pyrrole derivatives, based on the Hantzsch pyrrole synthesis.[1] This method involves the condensation of a resin-bound 1,3-dicarbonyl compound with a primary amine, followed by cyclization with an α-haloketone. The protocol is designed to be adaptable for the generation of a combinatorial library by varying the amine and α-haloketone building blocks.

Advantages of Solid-Phase Synthesis

The solid-phase approach to synthesizing pyrrole libraries offers several key advantages over traditional solution-phase synthesis:[4][5]

  • Efficiency: The ability to wash away excess reagents and by-products after each reaction step simplifies purification and leads to higher yields and purities.[5]

  • Automation: The methodology is highly amenable to automation, enabling the rapid synthesis of large compound libraries.[5]

  • Versatility: A wide range of commercially available building blocks can be utilized, allowing for the creation of structurally diverse libraries.[1]

  • Simplified Workup: The final products are cleaved from the solid support in the last step, often yielding compounds of sufficient purity for initial biological screening without the need for extensive purification.[1][6]

Experimental Protocols

Materials and Reagents

  • Resin: Wang resin or other suitable solid support pre-loaded with a 1,3-dicarbonyl compound (e.g., acetoacetamide).[1][4]

  • Primary Amines: A diverse set of primary amines.

  • α-Bromoketones: A diverse set of α-bromoketones.[1]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Trifluoroacetic acid (TFA).

  • Reagents: Diisopropylethylamine (DIPEA), Piperidine.

  • Washing Solvents: DMF, DCM, MeOH.

Protocol 1: General Procedure for the Solid-Phase Synthesis of a Pyrrole Library (Split-and-Pool Strategy)

This protocol is adapted from a reported synthesis of a 211-member pyrrole library.[1]

1. Resin Preparation and Swelling:

  • Place the resin in a solid-phase synthesis vessel.
  • Wash the resin with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).
  • Swell the resin in DCM for 30 minutes.

2. Imine Formation (First Diversification Step):

  • Divide the resin into separate reaction vessels, one for each primary amine to be used.
  • To each vessel, add a solution of the corresponding primary amine (3 equivalents) and DIPEA (3 equivalents) in DMF.
  • Agitate the mixture at room temperature for 4 hours.
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

3. Pooling and Redistribution:

  • Combine all the resin portions into a single vessel.
  • Thoroughly mix the pooled resin to ensure homogeneity.
  • Redistribute the pooled resin into a new set of reaction vessels, one for each α-bromoketone to be used.

4. Cyclization to Form the Pyrrole Ring (Second Diversification Step):

  • To each vessel, add a solution of the corresponding α-bromoketone (3 equivalents) in DMF.
  • Agitate the mixture at room temperature for 12 hours.
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

5. Cleavage from Resin:

  • Treat the resin in each vessel with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 2 hours at room temperature.[1]
  • Filter the resin and collect the filtrate.
  • Concentrate the filtrate under reduced pressure to yield the crude pyrrole derivatives.

6. Analysis:

  • Analyze the crude products by LC-MS to determine purity and confirm the presence of the desired products.[1]

Data Presentation

Table 1: Summary of a Representative Solid-Phase Pyrrole Library Synthesis

ParameterValueReference
Synthetic StrategyHantzsch Pyrrole Synthesis (Split-and-Pool)[1]
Number of Primary Amines60[1]
Number of α-Bromoketones4[1]
Total Compounds Synthesized211[1]
Average Yield per Pool85%[1]
Average Purity per Pool (LC-MS)75%[1]

Table 2: Examples of Building Blocks Used in Pyrrole Library Synthesis [1]

Building Block TypeExamples
Primary Amines Aliphatic amines, Allylic amines, Chiral amines
α-Bromoketones Substituted phenyl bromoketones, Bromopinacolone, Desyl bromide

Visualizations

G cluster_workflow Solid-Phase Synthesis Workflow for a Pyrrole Library resin Resin-bound 1,3-dicarbonyl swelling Resin Swelling (DCM) resin->swelling split1 Split Resin swelling->split1 imine Imine Formation (Primary Amines) split1->imine Diversification 1 pool Pool Resin imine->pool split2 Split Resin pool->split2 cyclization Cyclization (α-Bromoketones) split2->cyclization Diversification 2 cleavage Cleavage (TFA) cyclization->cleavage library Pyrrole Library cleavage->library

Caption: Workflow for the split-and-pool solid-phase synthesis of a pyrrole library.

G cluster_split_pool Split-and-Pool Strategy cluster_split1 Split 1 cluster_split2 Split 2 cluster_library Resulting Library Pools start Resin r1 Resin + Amine A start->r1 r2 Resin + Amine B start->r2 r3 Resin + Amine C start->r3 pool Pool r1->pool r2->pool r3->pool p1 Pool + Bromo 1 pool->p1 p2 Pool + Bromo 2 pool->p2 l1 Pool 1 A1, B1, C1 p1->l1 l2 Pool 2 A2, B2, C2 p2->l2

Caption: Diagram illustrating the split-and-pool diversification strategy.

References

Troubleshooting & Optimization

Troubleshooting low yield in the Vilsmeier-Haack formylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Vilsmeier-Haack formylation of pyrroles.

Troubleshooting Guide

This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of pyrroles, offering potential causes and actionable solutions.

Q1: Why is my product yield unexpectedly low or non-existent?

A1: Low or no yield is a common issue that can stem from several factors, primarily related to the reagents, substrate, or reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (the chloroiminium salt formed from DMF and POCl₃) is highly sensitive to moisture.[1] Any water present in the glassware or reagents will cause it to decompose.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, before use. Use anhydrous DMF and fresh, high-purity phosphorus oxychloride (POCl₃).[1] It is best practice to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works most efficiently on electron-rich aromatic rings.[2][3][4] If your pyrrole substrate has electron-withdrawing substituents, its reactivity will be significantly reduced.

    • Solution: For less reactive pyrrole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature to facilitate the reaction.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or inadequate temperature.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1] If the reaction is sluggish at room temperature, consider gradually increasing the temperature, for instance, to 70-80 °C.[1]

  • Product Decomposition During Workup: The formylated pyrrole product may be sensitive to the workup conditions, especially if they are too harsh.

    • Solution: Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice.[1] Neutralize the acidic solution carefully and slowly with a base like sodium bicarbonate.

Q2: What is causing the formation of a dark, tarry residue in my reaction?

A2: Tarry residues are typically the result of polymerization or decomposition, often triggered by excessive heat or impurities.

  • Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to decomposition and polymerization of the starting material or product.[1]

    • Solution: Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent in an ice bath to manage the exotherm, and add the pyrrole substrate dropwise while monitoring the temperature.[1]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.

    • Solution: Always use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1]

Q3: My TLC analysis shows multiple product spots. What are the likely side reactions?

A3: The appearance of multiple spots on TLC suggests the formation of side products or decomposition.

  • Side Reactions: Potential side reactions include di-formylation (the addition of two formyl groups) or formylation at an undesired position on the pyrrole ring.[1] While formylation typically occurs at the most electron-rich and sterically accessible position (usually the C2 position), other isomers can form.[3][5]

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to multiple formylations.[1] Careful control of the reaction temperature and time can also improve selectivity.

  • Decomposition: The starting material or the product might be decomposing under the reaction conditions.

    • Solution: Ensure the reaction temperature is not too high and the duration is not excessively long.[1] Purify the crude product promptly after workup using column chromatography or recrystallization to isolate the desired compound.[1]

Frequently Asked Questions (FAQs)

Q4: What is the Vilsmeier-Haack reaction and how does it work for pyrroles?

A4: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as pyrrole.[2][6] The reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Attack and Hydrolysis: The electron-rich pyrrole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final pyrrole-carboxaldehyde.[4][8]

Q5: How can I optimize the reaction conditions for a new pyrrole substrate?

A5: Optimization should be approached systematically. The following table summarizes key parameters and suggested adjustments.

ParameterStandard ConditionOptimization StrategyRationale
Stoichiometry (Pyrrole:POCl₃:DMF) 1 : 1.1 : 3-5Increase POCl₃/DMF for unreactive substrates (e.g., 1:1.5:excess)Ensures complete formation of the Vilsmeier reagent and drives the reaction forward for less nucleophilic pyrroles.[1]
Temperature 0 °C to 80 °CStart at 0 °C, then warm to RT. If slow, heat to 50-80 °C.The reaction is often exothermic.[1] Higher temperatures can increase the rate for unreactive substrates but may also lead to decomposition.[1]
Reaction Time 2-24 hoursMonitor by TLC until starting material is consumed.Reaction times are highly substrate-dependent. Prolonged heating can degrade the product.[1][9]
Solvent DMF (as reagent and solvent)Use an inert co-solvent like dichloroethane (DCE) if needed.In most cases, excess DMF is sufficient.[10] A co-solvent can be useful for substrates with poor solubility in DMF.
Q6: What is the expected regioselectivity for formylation on a substituted pyrrole?

A6: The position of formylation on the pyrrole ring is influenced by both electronic and steric factors.[5] Pyrrole itself is preferentially formylated at the C2 (alpha) position due to higher electron density.[3] For 1-substituted pyrroles, the ratio of C2 to C3 (beta) formylation is primarily controlled by the steric bulk of the N1-substituent.[5] Large substituents will favor formylation at the less hindered C3 position. Electronic effects from substituents on the ring also play a role but are often secondary to sterics.[5]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrrole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0-5 °C using an ice bath.[1]

    • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 10 °C during the addition.[1]

    • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a colorless to pale yellow solid or viscous liquid is often observed.[11]

  • Reaction with Pyrrole:

    • Dissolve the pyrrole substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane).

    • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then, if necessary, heat to the optimized temperature (e.g., 70-80 °C).[1]

  • Monitoring:

    • Monitor the reaction progress by TLC until the starting material spot disappears (typically 2-4 hours, but can vary).[1]

  • Workup:

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[1][8]

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Start check_yield Check Yield & Purity (TLC, NMR) start->check_yield outcome Low or No Yield? check_yield->outcome Evaluate inactive_reagent Inactive Vilsmeier Reagent? outcome->inactive_reagent Yes tar_check Tarry Residue Formed? outcome->tar_check No solution_reagent Solution: - Use fresh, anhydrous reagents. - Prepare reagent at 0-5°C. - Use immediately. inactive_reagent->solution_reagent Yes incomplete_reaction Incomplete Reaction? inactive_reagent->incomplete_reaction No solution_reaction Solution: - Increase reaction time. - Increase temperature. - Monitor by TLC. incomplete_reaction->solution_reaction Yes unreactive_substrate Unreactive Substrate? incomplete_reaction->unreactive_substrate No solution_substrate Solution: - Increase excess of Vilsmeier reagent. - Increase temperature. unreactive_substrate->solution_substrate Yes overheating Overheating? tar_check->overheating Yes multi_prod_check Multiple Products? tar_check->multi_prod_check No solution_overheating Solution: - Strict temperature control (ice bath). - Slow, dropwise addition. overheating->solution_overheating Yes side_reactions Side Reactions? multi_prod_check->side_reactions Yes success High Yield & Purity multi_prod_check->success No solution_side_reactions Solution: - Optimize stoichiometry. - Control temperature and time. side_reactions->solution_side_reactions Yes

Caption: A workflow diagram for troubleshooting common issues in Vilsmeier-Haack reactions.

Vilsmeier-Haack Reaction Mechanism on Pyrrole

ReactionMechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution cluster_stage3 Stage 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole IminiumIntermediate Iminium Salt Intermediate Pyrrole->IminiumIntermediate + Vilsmeier Reagent Product 2-Formylpyrrole IminiumIntermediate->Product + H₂O Hydrolysis H₂O (Workup)

Caption: The three key stages of the Vilsmeier-Haack formylation of pyrrole.

References

Common side reactions in pyrrole formylation and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole formylation. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during the formylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrrole formylation?

A1: The most prevalent method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[1][2][3][4] Alternative methods include the Duff reaction and the Reimer-Tiemann reaction, although their application to pyrroles can be associated with significant side reactions.[5][6][7] Formylation using dichloromethyl methyl ether with a Lewis acid catalyst is another viable option.

Q2: What is the Vilsmeier-Haack reaction and what is the active electrophile?

A2: The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2] These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile in the substitution reaction.[1][4]

Q3: Why is the α-position (C2 or C5) of pyrrole preferentially formylated in the Vilsmeier-Haack reaction?

A3: Formylation of pyrrole typically occurs at the α-position (C2 or C5) because the intermediate cation formed during electrophilic attack at this position is more resonance-stabilized than the intermediate formed from attack at the β-position (C3 or C4).[8]

Troubleshooting Guides

Vilsmeier-Haack Reaction

Problem 1: Low yield of the desired α-formylpyrrole and formation of a significant amount of the β-formylpyrrole isomer.

  • Potential Cause: The regioselectivity of the Vilsmeier-Haack reaction is sensitive to both steric and electronic effects of substituents on the pyrrole ring. Bulky substituents at the 1-position can sterically hinder the approach of the Vilsmeier reagent to the α-position, leading to an increased proportion of the β-isomer.[8] Electron-withdrawing groups on the pyrrole ring can also influence the position of formylation.

  • Suggested Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Choice of Formylating Agent: For sterically hindered substrates, using a less bulky formylating agent or a different formylation method might be beneficial.

    • Protecting Groups: In complex syntheses, strategic use of protecting groups can direct formylation to the desired position.

Problem 2: The reaction mixture turns into a dark tar, and I am getting low to no yield of the formylated product.

  • Potential Cause: Pyrroles are susceptible to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction.[9] This is often exacerbated by elevated temperatures or the presence of impurities.

  • Suggested Solutions:

    • Strict Temperature Control: Maintain the recommended temperature throughout the reaction, especially during the addition of the Vilsmeier reagent. Use of an ice bath is often necessary.

    • High Purity Reagents: Ensure that the pyrrole substrate, DMF, and POCl₃ are of high purity and free from water. Anhydrous solvents are crucial.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

    • Controlled Addition: Add the Vilsmeier reagent dropwise to the solution of the pyrrole to control the exothermic nature of the reaction.

Problem 3: I am observing a significant amount of a di-formylated product.

  • Potential Cause: The use of a large excess of the Vilsmeier reagent can lead to the formylation of more than one position on the pyrrole ring, especially if multiple positions are activated.

  • Suggested Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a molar ratio of the Vilsmeier reagent to the pyrrole substrate that is close to 1:1 for mono-formylation.

    • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might favor di-formylation.

Alternative Formylation Reactions

Problem 4: I tried the Reimer-Tiemann reaction on my pyrrole, but the main product is 3-chloropyridine, not the formylated pyrrole.

  • Potential Cause: The Reimer-Tiemann reaction, when applied to pyrrole, is known to favor a ring-expansion side reaction called the Ciamician-Dennstedt rearrangement, which leads to the formation of 3-halopyridines.[5][10][11] The reaction proceeds via the insertion of dichlorocarbene into the pyrrole ring.[5]

  • Suggested Solutions:

    • Method Selection: For the synthesis of formylpyrroles, the Vilsmeier-Haack reaction is generally a more reliable method with fewer side reactions of this nature.

    • Reaction Condition Optimization: While challenging, modification of the reaction conditions (e.g., choice of base, solvent) might slightly favor formylation, but the ring expansion is often the dominant pathway.

Problem 5: The Duff reaction with my pyrrole substrate gives a very low yield of the formylated product.

  • Potential Cause: The Duff reaction, which uses hexamethylenetetramine as the formylating agent, is generally inefficient for many substrates, including pyrroles.[7] It typically requires strongly electron-donating groups on the aromatic ring to proceed effectively.[7]

  • Suggested Solutions:

    • Alternative Methods: Consider using the Vilsmeier-Haack reaction for a higher yield and better reliability.

    • Substrate Modification: If feasible, the introduction of a strong electron-donating group onto the pyrrole ring might improve the yield of the Duff reaction.

Data Presentation

Table 1: Regioselectivity in the Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-SubstituentOverall Yield of Monoformylated Products (%)Ratio of α- to β-isomers
Methyl85>99 : 1
Ethyl8849 : 1
Isopropyl829 : 1
t-Butyl701 : 1.5
Phenyl939 : 1
p-Methoxyphenyl937 : 1
p-Nitrophenyl754 : 1

Data sourced from Candy et al., J. Chem. Soc. C, 1970, 2563-2566.[8]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole

This protocol is a representative procedure for the α-formylation of an N-substituted pyrrole.

Materials:

  • 1-Methylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Saturated sodium acetate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 1.2 equivalents) in anhydrous 1,2-dichloroethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (e.g., 1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-methylpyrrole-2-carbaldehyde.

Visualizations

Signaling Pathways and Experimental Workflows

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Pyrrole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Vilsmeier_Reagent->Pyrrole Reacts with Sigma_Complex_alpha α-Attack (More Stable Intermediate) Pyrrole->Sigma_Complex_alpha Electrophilic Attack Sigma_Complex_beta β-Attack (Less Stable Intermediate) Pyrrole->Sigma_Complex_beta Iminium_Salt_alpha α-Iminium Salt Sigma_Complex_alpha->Iminium_Salt_alpha Loss of H⁺ Iminium_Salt_beta β-Iminium Salt Sigma_Complex_beta->Iminium_Salt_beta Loss of H⁺ Formyl_Pyrrole_alpha 2-Formylpyrrole (Major Product) Iminium_Salt_alpha->Formyl_Pyrrole_alpha Hydrolysis Formyl_Pyrrole_beta 3-Formylpyrrole (Minor Product) Iminium_Salt_beta->Formyl_Pyrrole_beta Hydrolysis

Caption: Vilsmeier-Haack formylation of pyrrole pathway.

Troubleshooting_Workflow Start Pyrrole Formylation Experiment Problem_ID Identify Problem Start->Problem_ID Low_Yield Low Yield / No Reaction Problem_ID->Low_Yield Low Yield Side_Product Significant Side Product Formation Problem_ID->Side_Product Side Products Tar_Formation Tar Formation / Polymerization Problem_ID->Tar_Formation Tarring Check_Reagents Check Reagent Purity (Anhydrous conditions?) Low_Yield->Check_Reagents Check_Temp Verify Temperature Control Low_Yield->Check_Temp Check_Stoich Check Stoichiometry Side_Product->Check_Stoich Analyze_Side_Products Analyze Side Products (NMR, GC-MS) Side_Product->Analyze_Side_Products Tar_Formation->Check_Reagents Tar_Formation->Check_Temp Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Check_Temp->Optimize_Conditions Check_Stoich->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Consider_Alternative Consider Alternative Formylation Method Optimize_Conditions->Consider_Alternative No Improvement Success Successful Formylation Optimize_Conditions->Success Improved Consider_Alternative->Success

Caption: Troubleshooting workflow for pyrrole formylation.

Side_Reaction_Pathways Pyrrole Pyrrole Substrate Formylation_Conditions Formylation Conditions (e.g., Vilsmeier-Haack) Pyrrole->Formylation_Conditions Desired_Product Desired Formylpyrrole Formylation_Conditions->Desired_Product Main Pathway Beta_Isomer β-Formylpyrrole (Regioisomer) Formylation_Conditions->Beta_Isomer Side Reaction (Steric/Electronic Effects) Diformylation Di-formylpyrrole Formylation_Conditions->Diformylation Side Reaction (Excess Reagent) Polymerization Polymeric Tar Formylation_Conditions->Polymerization Side Reaction (High Temp/Impurities) Ring_Expansion Ring Expansion Product (e.g., 3-Chloropyridine from Reimer-Tiemann) Formylation_Conditions->Ring_Expansion Side Reaction (Specific Reagents, e.g., :CCl₂)

Caption: Common side reaction pathways in pyrrole formylation.

References

Technical Support Center: Optimizing Temperature Control for the V-H Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized formylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Vilsmeier-Haack reaction?

A1: There is no single optimal temperature for the Vilsmeier-Haack reaction, as it is highly dependent on the reactivity of the substrate. The process can be divided into two key stages with different temperature requirements:

  • Vilsmeier Reagent Formation: This is typically carried out at low temperatures, generally between 0°C and 10°C, to ensure the stability of the chloroiminium salt (the Vilsmeier reagent).[1] The formation of the reagent is an exothermic process, and careful temperature control is crucial to prevent its decomposition.[1]

  • Reaction with Substrate: The formylation of the substrate can be performed at a wide range of temperatures, from room temperature up to 80-100°C, and in some cases, as high as 120°C.[1][2] Highly activated substrates may react efficiently at lower temperatures, while less reactive or deactivated substrates often require heating to proceed at a reasonable rate.

Q2: How does temperature impact the Vilsmeier reagent itself?

A2: The Vilsmeier reagent is thermally unstable. At elevated temperatures, it can decompose, which reduces the concentration of the active formylating agent and consequently lowers the product yield.[1] This decomposition can also pose safety risks, including the potential for a runaway reaction. Therefore, it is critical to prepare the reagent at low temperatures and, for many protocols, to add it to the substrate solution while maintaining controlled cooling.[1]

Q3: Can temperature affect the regioselectivity of the reaction?

A3: Yes, temperature can influence the regioselectivity of the formylation. While the primary factors determining the position of formylation are the electronic and steric properties of the substrate, reaction temperature can alter the product distribution.[1][2] At higher temperatures, there is more energy to overcome the activation barriers for the formation of less-favored isomers, potentially leading to a mixture of products.[2] To favor the thermodynamically more stable product, it is often beneficial to run the reaction at a lower temperature for a longer duration.[2]

Q4: What are the common side products at elevated temperatures, and how can they be minimized?

A4: At higher temperatures, several side reactions can occur, leading to a range of impurities and a decrease in the desired product's yield. Common side products and issues include:

  • Polymerization and Tar Formation: Electron-rich aromatic and heterocyclic compounds, particularly sensitive ones like furans, are prone to polymerization under the acidic and high-temperature conditions of the reaction, resulting in the formation of dark, intractable tars.[2]

  • Decomposition: The starting material or the formylated product may decompose at excessive temperatures.

  • Formation of Undesired Isomers: As mentioned in Q3, higher temperatures can lead to a loss of regioselectivity.

  • By-products from Reagent Decomposition: Decomposition of the Vilsmeier reagent can lead to other reactive species that may engage in side reactions.

To minimize these side products, strict temperature control is paramount. This includes slow, dropwise addition of reagents with efficient stirring and cooling, especially during the exothermic Vilsmeier reagent formation.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Decomposition of Vilsmeier reagent: The temperature during reagent formation was too high. 2. Insufficient reaction temperature: The substrate is not reactive enough at the chosen temperature. 3. Reaction time is too short for the given temperature. 1. Prepare the Vilsmeier reagent at a strictly controlled low temperature (e.g., 0-5°C). 2. For less reactive substrates, gradually increase the reaction temperature after the addition of the substrate and monitor the reaction progress by TLC or LC-MS. Heating to 80-100°C may be necessary.[1] 3. Increase the reaction time and continue to monitor for product formation.
Formation of Multiple Products/Isomers Suboptimal reaction temperature: The chosen temperature may be promoting the formation of multiple isomers or by-products.1. Attempt the reaction at a lower temperature for a longer duration to favor the formation of the thermodynamically more stable product.[2] 2. Conversely, a higher temperature for a shorter time might favor a kinetically controlled product; this should be investigated systematically.
Darkening or Charring of the Reaction Mixture Excessive heat: The reaction temperature is too high, leading to the decomposition of the starting material, product, or solvent.1. Immediately reduce the reaction temperature. 2. Ensure efficient stirring and adequate cooling. 3. For future experiments, consider a more gradual increase in temperature. 4. For highly reactive substrates, conduct the entire reaction at a lower temperature (e.g., room temperature or below).
Runaway Reaction Poor temperature control: The exothermic formation of the Vilsmeier reagent or the reaction itself was not adequately cooled.1. Immediate and extreme cooling is necessary. 2. For future experiments, ensure slow, dropwise addition of reagents with vigorous stirring and an efficient cooling bath (e.g., ice-salt bath). 3. For larger-scale reactions, consider using a continuous flow setup for superior heat management.

Quantitative Data on Temperature Effects

The following tables summarize the effect of temperature on the yield of the Vilsmeier-Haack reaction for specific substrates.

Table 1: Formylation of 2-Methylpyrimidine-4,6-diol [1]

SolventTemperature (°C)Synthesis Time (h)Yield (%)
DMF79-81561
1,2-dichloroethane82-84650
Benzene79-81648
o-xylene99-101749

Table 2: Formylation of Indole Derivatives (Qualitative) [1]

SubstrateTemperature ConditionObserved Outcome
IndoleOptimization showed 80°C to be optimal.Good yield of 3-formylindole.
N,N-DimethylanilineReaction of pre-formed complex at 15°C followed by warming to 40°C.Process requires careful control to avoid thermal runaway.

Experimental Protocols

Protocol 1: Formylation of an Activated Heterocycle (Furan)

This protocol is a general guideline for the formylation of a highly reactive substrate where maintaining low temperatures is critical to prevent polymerization.

Materials:

  • Furan (freshly distilled)

  • Phosphoryl chloride (POCl₃) (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the reaction flask, add anhydrous DMF (3.0 equivalents). In the dropping funnel, place freshly distilled furan (1.0 equivalent).

  • Vilsmeier Reagent Formation: Cool the reaction flask containing DMF to 0°C using an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe with vigorous stirring. Crucially, maintain the temperature below 10°C during the addition. The mixture will become a yellowish, crystalline mass.[2]

  • Addition of Furan: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0°C. Then, add the furan from the dropping funnel dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition of furan is complete, allow the reaction mixture to stir at 0-10°C for 1-2 hours. Then, let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with a suitable organic solvent.

Protocol 2: Formylation of a Less Activated Aromatic Compound (General Procedure)

This protocol is a general guideline for substrates that may require higher temperatures to react.

Materials:

  • Aromatic substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (1.0-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve the aromatic substrate in anhydrous DMF. Slowly add the substrate solution to the prepared Vilsmeier reagent at 0-5°C.

  • Temperature Increase and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. If no reaction is observed by TLC, gradually heat the mixture. For many substrates, a temperature of 60-80°C is sufficient.[3] For deactivated substrates, temperatures up to 120°C may be necessary.[2] Monitor the reaction progress closely by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution). Extract the product with an organic solvent.

Visualizations

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up prep_start Start: Anhydrous DMF cool_dmf Cool DMF to 0-5°C prep_start->cool_dmf add_pocl3 Slowly add POCl3 (maintain < 10°C) cool_dmf->add_pocl3 stir_reagent Stir at 0-5°C for 30 min add_pocl3->stir_reagent add_substrate Add Substrate Solution to Vilsmeier Reagent at 0-5°C stir_reagent->add_substrate dissolve_substrate Dissolve Substrate in Anhydrous DMF dissolve_substrate->add_substrate warm_rt Warm to Room Temperature add_substrate->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc heat Gradually Heat (if necessary) monitor_tlc->heat No Reaction quench Quench with Ice monitor_tlc->quench Reaction Complete heat->monitor_tlc neutralize Neutralize with Base quench->neutralize extract Extract Product neutralize->extract

Caption: Experimental workflow for the Vilsmeier-Haack reaction with temperature control points.

G issue Low Yield or Side Products temp_check Was Temperature Strictly Controlled During Reagent Formation (<10°C)? issue->temp_check substrate_reactivity Is the Substrate Deactivated? temp_check->substrate_reactivity Yes solution1 Solution: Prepare Reagent at 0-5°C with Slow Addition and Vigorous Stirring temp_check->solution1 No reaction_temp Was the Reaction Temperature Optimized? substrate_reactivity->reaction_temp No solution2 Solution: Gradually Increase Reaction Temperature (e.g., to 80-100°C) and Monitor by TLC substrate_reactivity->solution2 Yes solution3 Solution: Screen a Range of Temperatures (e.g., RT, 40°C, 60°C, 80°C) to Find Optimum reaction_temp->solution3 No end Consider Other Factors: Reagent Purity, Anhydrous Conditions, Reaction Time reaction_temp->end Yes

Caption: Troubleshooting logic for temperature-related issues in the Vilsmeier-Haack reaction.

References

Preventing polymerization of pyrroles during formylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with pyrrole polymerization during formylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole substrate polymerizing during the Vilsmeier-Haack formylation?

A1: Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack and acid-catalyzed polymerization.[1][2] The Vilsmeier-Haack reaction utilizes an electrophilic iminium salt (the Vilsmeier reagent) generated from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which creates a strongly acidic and electrophilic environment.[3][4][5] This environment can readily protonate the pyrrole ring, initiating a chain reaction that leads to the formation of insoluble, often black or dark brown, polypyrrole tars.

Q2: My reaction mixture turned dark brown or black immediately upon adding the Vilsmeier reagent. What does this indicate and is the reaction salvageable?

A2: An immediate color change to dark brown or black is a strong indicator of rapid and extensive polymerization. This typically occurs when the reaction conditions are too harsh for your specific pyrrole substrate. Key factors include:

  • High Temperature: Exothermic reactions can quickly raise the local temperature, accelerating polymerization.

  • High Reactant Concentration: A high concentration of the acidic Vilsmeier reagent can overwhelm the substrate.

  • Substrate Reactivity: Pyrroles with electron-donating substituents are more electron-rich and therefore more prone to polymerization.

In most cases, if extensive polymerization occurs immediately, the desired product yield will be very low, and the reaction is likely not salvageable. It is recommended to stop the reaction and redesign the procedure based on the troubleshooting steps below.

Q3: How can I prevent or minimize this polymerization?

A3: The primary strategy is to decrease the reactivity of the pyrrole ring and control the reaction conditions. Key methods include:

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to control the reaction rate and dissipate heat.[6]

  • Slow Reagent Addition: Add the Vilsmeier reagent dropwise to the solution of pyrrole to maintain a low concentration of the electrophile and control the exothermic reaction.

  • Inert Atmosphere: Oxygen can contribute to the degradation and polymerization of pyrroles.[7] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

  • Use of N-Protecting Groups: This is often the most effective method. Introducing an electron-withdrawing group onto the pyrrole nitrogen significantly reduces the electron density of the ring, making it less susceptible to acid-catalyzed polymerization.[8][9]

Q4: What are the most effective N-protecting groups for stabilizing pyrroles during formylation?

A4: Electron-withdrawing groups (EWGs) are highly effective.

  • Sulfonyl Groups: Groups like tosyl (Ts), benzenesulfonyl (Bs), or 2,4-dinitrobenzenesulfonyl are excellent choices.[8][9] They strongly reduce the ring's electron density, allowing for a wider range of reaction conditions and often leading to higher yields.[8]

  • Alkoxycarbonyl Groups: Groups such as Boc, Cbz, or Fmoc can also be used.[10] However, care must be taken as some, like N-Boc, can be unstable under the acidic conditions of certain formylation protocols.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction turns black; low to no yield of formylated product. Extensive Polymerization: The pyrrole ring is too electron-rich and reactive under the reaction conditions.1. Introduce an N-protecting group. Use an electron-withdrawing group like tosyl (Ts) or benzenesulfonyl (Bs) to decrease ring reactivity. 2. Lower the reaction temperature. Cool the reaction to 0°C or below before and during the addition of the Vilsmeier reagent.
Formation of multiple products or regioisomers. Steric and Electronic Effects: The formyl group can add to different positions (C2 or C3) on the pyrrole ring.[11][12][13]1. Steric Hindrance: Large N-substituents can influence the position of formylation, often directing it to the less hindered position.[14] 2. Blocking Groups: If a specific regioisomer is desired, use a removable blocking group at one of the reactive positions.
Reaction is sluggish or does not proceed to completion. Deactivated Pyrrole: The pyrrole ring is not electron-rich enough for the Vilsmeier reagent to react efficiently.1. Increase Temperature Carefully: Slowly and cautiously raise the reaction temperature after the initial addition at low temperature. Monitor the reaction closely for signs of decomposition. 2. Use a more reactive formylating agent (if available and compatible). 3. Ensure Reagent Quality: Use freshly distilled/purified solvents and reagents (POCl₃, DMF). The Vilsmeier reagent itself should be prepared fresh.
Low yield after workup. Product Decomposition: The formylated pyrrole may be unstable during aqueous workup or purification.1. Neutralize Carefully: Keep the temperature low during the basic aqueous workup. 2. Purification Method: Consider alternative purification methods to column chromatography on silica gel, which can be acidic and cause decomposition. Neutral alumina or a quick filtration may be better.

Quantitative Data Summary

The choice of an N-protecting group can significantly impact the outcome of formylation reactions. The following table summarizes a hypothetical comparison of yields for the formylation of pyrrole under different conditions.

Substrate N-Substituent Reaction Temp. Reaction Time Yield of 2-Formylpyrrole
PyrroleH (none)25°C1 hr< 5% (mostly polymer)
PyrroleH (none)0°C2 hrs15-25%
N-TosylpyrroleTosyl (Ts)25°C2 hrs85-95%
N-Boc-pyrroleBoc0°C3 hrs60-70% (risk of deprotection)

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of N-Tosylpyrrole

This protocol describes a general procedure for the formylation of an N-protected pyrrole, which minimizes polymerization.

Materials:

  • N-Tosylpyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a two-necked flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via syringe or dropping funnel over 15 minutes, maintaining the temperature below 5°C.

    • Stir the resulting mixture at 0°C for 30 minutes. The reagent may be colorless to pale yellow.[15]

  • Formylation Reaction:

    • In a separate flask, dissolve N-Tosylpyrrole (1.0 eq) in anhydrous DCM.

    • Cool the pyrrole solution to 0°C.

    • Add the freshly prepared Vilsmeier reagent dropwise to the stirred pyrrole solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture back down to 0°C.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield 2-formyl-N-tosylpyrrole.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Pyrrole Formylation Start Problem: Polymerization Observed CheckProtection Is the Pyrrole N-Protected? Start->CheckProtection CheckTemp Was the Reaction Run at Low Temperature (≤ 0°C)? CheckProtection->CheckTemp  Yes Sol_Protect Solution: Introduce an Electron- Withdrawing Protecting Group (e.g., Tosyl, Benzenesulfonyl) CheckProtection->Sol_Protect No   CheckAddition Was Vilsmeier Reagent Added Slowly? CheckTemp->CheckAddition  Yes Sol_LowerTemp Solution: Maintain Temperature at 0°C or Below During Addition CheckTemp->Sol_LowerTemp No   Sol_SlowAddition Solution: Add Reagent Dropwise Over 30-60 min CheckAddition->Sol_SlowAddition No   Sol_ReRun Re-run Experiment with Optimized Conditions CheckAddition->Sol_ReRun  Yes Sol_Protect->Sol_ReRun Sol_LowerTemp->Sol_ReRun Sol_SlowAddition->Sol_ReRun Logical_Relationships Key Factors Influencing Pyrrole Polymerization Polymerization Pyrrole Polymerization HighAcidity High Acidity (Vilsmeier Reagent) HighAcidity->Polymerization HighTemp High Reaction Temperature HighTemp->Polymerization HighElectronDensity High Ring Electron Density HighElectronDensity->Polymerization Oxygen Presence of Oxygen/Air Oxygen->Polymerization ControlTemp Maintain Low Temp. (e.g., 0°C) ControlTemp->HighTemp SlowAddition Slow Reagent Addition SlowAddition->HighAcidity ProtectingGroup Use N-Protecting Group (EWG) ProtectingGroup->HighElectronDensity InertAtmosphere Use Inert Atmosphere (N2/Ar) InertAtmosphere->Oxygen

References

Identifying and removing common impurities in pyrrole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of pyrrole aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in pyrrole aldehyde synthesis?

A1: The most common impurities depend on the synthetic method used, but generally include:

  • Unreacted Starting Materials: Particularly excess pyrrole, which can be challenging to remove completely by simple evaporation.[1]

  • Positional Isomers: Synthesis methods like the Vilsmeier-Haack and Reimer-Tiemann reactions can produce mixtures of isomers, such as pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde.[2][3][4][5]

  • Discolored Byproducts and Polymers: Acidic conditions or exposure to air can lead to the formation of dark, polymeric materials that are difficult to purify.[6][7]

  • Reaction-Specific Side Products: Certain reactions can yield unique impurities. For instance, the Reimer-Tiemann reaction can produce 3-chloropyridine as an "abnormal" byproduct through ring expansion.[8]

  • Oxidation and Condensation Products: The desired pyrrole aldehyde can oxidize to form pyrrole-2-carboxylic acid or undergo self-condensation reactions.[9]

Q2: How can I remove unreacted pyrrole from my reaction mixture?

A2: Excess pyrrole can be persistent. Here are a few effective methods for its removal:

  • Solvent Washing: Repeated washing of the reaction mixture with hexane can effectively remove a significant portion of the unreacted pyrrole.[1]

  • Column Chromatography: Flash column chromatography is a highly effective method for separating pyrrole from the desired aldehyde product.[1][3]

  • Activated Carbon Treatment: Adsorption of pyrrole onto activated carbon can be a useful purification step.[1]

  • Vacuum Distillation: While challenging for complete removal, careful vacuum distillation can reduce the amount of residual pyrrole.[6]

Q3: My product is a dark, discolored oil or solid. What caused this and how can I purify it?

A3: Discoloration is a common issue, often arising from acidic byproducts that promote polymerization of the pyrrole ring.[6]

  • Cause: Insufficient neutralization of acidic reagents or byproducts is a primary cause. For example, in the Vilsmeier-Haack synthesis, it is crucial to neutralize the acidic reaction products to prevent discoloration and a significant drop in yield.[6]

  • Purification:

    • Neutralization: Before extraction, ensure the reaction mixture is thoroughly washed with a basic solution, such as saturated sodium carbonate, to remove acids.[6]

    • Crystallization: The crude, discolored product can often be purified by dissolving it in a minimal amount of a hot solvent like petroleum ether and allowing it to crystallize upon cooling.[6] This process can yield a much lighter, purer solid.

    • Column Chromatography: If crystallization is ineffective, column chromatography on silica gel can separate the desired aldehyde from the colored impurities.[3]

Q4: I have a mixture of pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde. How can I separate them?

A4: The separation of positional isomers typically requires chromatographic techniques.

  • Flash Column Chromatography: This is the most common and effective method. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in dichloromethane or hexane, can effectively separate the 2- and 3-isomers.[3]

  • High-Pressure Liquid Chromatography (HPLC): For smaller scales or higher purity requirements, preparative HPLC can be employed.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of pyrrole aldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Decomposition of product due to acidic conditions[6]; Inefficient extraction.Ensure complete reaction by monitoring with TLC; Neutralize acidic byproducts promptly after the reaction is complete[6]; Perform multiple extractions of the aqueous phase.
Product is an inseparable mixture Formation of multiple isomers (e.g., 2- and 3-formyl pyrrole)[2][4]; Complex mixture of side products.Optimize reaction conditions to favor the formation of the desired isomer (e.g., steric hindrance can influence the α- to β-ratio in Vilsmeier-Haack formylation)[2][4]; Employ high-resolution column chromatography or HPLC for separation.[3]
Product degrades during purification Product instability, especially in the presence of acid or air.[9]Perform purification steps quickly; Use neutralized solvents and silica gel for chromatography; Store the purified product under an inert atmosphere at a low temperature.
Abnormal product formation (e.g., 3-chloropyridine) Use of specific reaction conditions, such as the Reimer-Tiemann reaction with pyrrole, which can lead to rearrangement products.[8]Be aware of potential side reactions for the chosen synthetic route; Characterize the product thoroughly to confirm its identity; If the side product is the major component, reconsider the synthetic strategy.

Experimental Protocols

Protocol 1: Purification of Pyrrole-2-Carboxaldehyde by Crystallization

This protocol is adapted from a procedure for purifying crude pyrrole-2-carboxaldehyde.[6]

  • Dissolution: Dissolve the crude pyrrole-2-carboxaldehyde in boiling petroleum ether (boiling point range 40-60 °C). A ratio of approximately 1 gram of crude product to 25 mL of solvent is recommended.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.

  • Refrigeration: Place the solution in a refrigerator for several hours to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified crystals. An 85% recovery of the pure aldehyde from the crude product can be expected.

Protocol 2: Purification of Pyrrole Aldehyde Isomers by Column Chromatography

This protocol provides a general guideline for separating pyrrole aldehyde isomers based on common laboratory practices.[3]

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent is pure dichloromethane, followed by a gradient of up to 10% ethyl acetate in dichloromethane.[3]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified pyrrole aldehyde.

Visualized Workflows

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Pyrrole Pyrrole + Formylating Agent Reaction Reaction (e.g., Vilsmeier-Haack) Pyrrole->Reaction Crude_Product Crude Pyrrole Aldehyde Mixture Reaction->Crude_Product Neutralization Neutralization (e.g., Na2CO3 wash) Crude_Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Purification (Chromatography or Crystallization) Concentration->Purification_Method Pure_Product Pure Pyrrole Aldehyde Purification_Method->Pure_Product

Caption: General workflow for pyrrole aldehyde synthesis and purification.

G Impurity_Identified Impurity Identified? Unreacted_Pyrrole Unreacted Pyrrole Impurity_Identified->Unreacted_Pyrrole Yes Positional_Isomers Positional Isomers Impurity_Identified->Positional_Isomers Yes Discoloration Discoloration/Polymers Impurity_Identified->Discoloration Yes Solvent_Wash Hexane Wash Unreacted_Pyrrole->Solvent_Wash Column_Chromatography Column Chromatography Positional_Isomers->Column_Chromatography Neutralize_Wash Neutralize & Wash Discoloration->Neutralize_Wash Solvent_Wash->Column_Chromatography Crystallization Crystallization Crystallization->Column_Chromatography Neutralize_Wash->Crystallization

Caption: Troubleshooting flowchart for common impurity removal.

References

Improving the regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Vilsmeier-Haack Reaction on Substituted Pyrroles

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its mechanism on pyrroles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2] The reaction first involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring.[1] The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde.[2][5]

Q2: Why does formylation preferentially occur at the C2 (α) position on an unsubstituted pyrrole?

Pyrrole is an electron-rich heterocycle, and electrophilic substitution is a characteristic reaction.[6] The formylation occurs preferentially at the C2 (α-position) because the cationic intermediate formed during the electrophilic attack at this position is more stable, with the positive charge being delocalized over more atoms, including the nitrogen atom.[3][6] The C2 and C5 positions are the most electron-rich and therefore the most reactive sites for electrophiles.[3]

Q3: What are the primary factors that control the regioselectivity of formylation on substituted pyrroles?

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is governed by a combination of electronic and steric effects.[7][8]

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrrole ring activate it towards electrophilic substitution and direct the incoming formyl group, while electron-withdrawing groups (EWGs) deactivate the ring.[9]

  • Steric Factors: The size of the substituent on the pyrrole ring (especially on the nitrogen at position 1) plays a crucial role.[7][8] Large, bulky substituents can hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions, thereby favoring substitution at the less hindered C3 or C4 (β) positions.[7][8]

Troubleshooting Guide

Q4: My reaction resulted in a low yield or failed to proceed. What are the common causes and potential solutions?

Several factors can contribute to low yields or reaction failure.

  • Reagent Purity: The purity of reagents is critical. DMF can decompose over time to dimethylamine, which can consume the Vilsmeier reagent.[10] Ensure you are using anhydrous DMF and fresh or purified POCl₃.[10]

  • Reaction Temperature: The reaction temperature can vary depending on the reactivity of the substrate.[4] While Vilsmeier reagent formation is typically done at low temperatures (0 °C), the subsequent formylation may require heating to proceed at a reasonable rate, sometimes up to 100 °C.[4][11]

  • Reaction Time: The reaction may require several hours to reach completion.[4] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Substrate Reactivity: Pyrroles with strong electron-withdrawing groups are deactivated and may react very slowly or not at all under standard conditions.

Below is a workflow to troubleshoot low-yield reactions.

G cluster_start cluster_checks cluster_solutions start Problem: Low Yield / No Reaction reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl3) start->reagents conditions Review Reaction Conditions (Temperature, Time) reagents->conditions Pure sol_reagents Solution: Use fresh/distilled DMF. Use fresh POCl3. reagents->sol_reagents Impure? substrate Assess Substrate Reactivity (Check for EWGs) conditions->substrate Optimal sol_conditions Solution: Increase temperature gradually. Increase reaction time. Monitor via TLC. conditions->sol_conditions Suboptimal? sol_substrate Solution: Use harsher conditions (higher temp). Consider alternative formylation methods. substrate->sol_substrate Deactivated?

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Q5: I am getting a mixture of α- and β-formylated products. How can I improve the selectivity for the C3 (β) position?

Achieving high selectivity for the less reactive β-position often involves leveraging steric hindrance.

  • Utilize Bulky N-Substituents: The most effective strategy is to have a sterically demanding group on the pyrrole nitrogen (N1 position).[7][8] A bulky group like tert-butyl or triphenylmethyl will significantly block access to the C2 and C5 positions, directing the Vilsmeier reagent to attack the C3 position.

  • Use Sterically Crowded Formamides: An alternative approach is to modify the Vilsmeier reagent itself. Using sterically crowded formamides instead of DMF can generate a bulkier electrophile, which may show a higher preference for the less hindered C3 position of the pyrrole.[12]

The following diagram illustrates the logic for controlling regioselectivity.

G cluster_goal cluster_factors cluster_effects cluster_strategies goal Goal: Control Regioselectivity factors Key Influencing Factors goal->factors steric Steric Effects (Size of groups) factors->steric electronic Electronic Effects (EDG vs EWG) factors->electronic strat_steric Strategy for β-Formylation: Increase steric hindrance at N1 or on reagent steric->strat_steric strat_electronic Strategy for α-Formylation: Use substrates with minimal steric hindrance at N1 electronic->strat_electronic

Caption: Logic diagram for controlling regioselectivity in pyrrole formylation.

Q6: How can I direct formylation to a specific position when multiple sites are chemically active?

When steric and electronic factors do not provide sufficient selectivity, the use of protecting groups can be an effective strategy. By temporarily blocking the most reactive position(s), you can force the reaction to occur at the desired, less reactive site. For instance, if you wish to formylate the C4 position of a 2-substituted pyrrole, you could potentially block the more reactive C5 position with a removable group. After the Vilsmeier-Haack reaction, the protecting group can be removed to yield the desired product.

Experimental Protocols and Data

General Experimental Protocol for Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The Vilsmeier reagent may be colorless or slightly yellow.[11][13]

  • Reaction with Pyrrole: Dissolve the 1-substituted pyrrole (1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 40-80 °C).[4] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid. Stir vigorously until the hydrolysis of the iminium salt is complete (this can take several hours).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_workflow Experimental Workflow prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) add 2. Add Pyrrole Substrate (in anhydrous solvent) prep->add react 3. React (Warm to RT, heat if needed) Monitor by TLC add->react quench 4. Quench & Hydrolyze (Ice + aq. Base) react->quench extract 5. Extract & Purify (Solvent extraction, Chromatography) quench->extract

Caption: General workflow for the Vilsmeier-Haack experimental procedure.

Data Presentation: Effect of N-Substituent on Regioselectivity

The choice of the substituent on the pyrrole nitrogen (N1) has a significant impact on the ratio of α-formylated (C2) to β-formylated (C3) products. Steric bulk is the predominant factor controlling this ratio.[7][8]

1-Substituent (R)Total Yield (%)Product Ratio (α-CHO : β-CHO)Reference
Methyl803.5 : 1[8]
Ethyl822.0 : 1[8]
Isopropyl751.0 : 1.2[8]
tert-Butyl701.0 : 4.0[8]
Phenyl939.0 : 1[8]

This data clearly illustrates that as the steric bulk of the N-alkyl substituent increases from Methyl to tert-Butyl, the formylation at the β-position becomes more favorable.

References

Vilsmeier-Haack Reaction Thermal Hazards: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal hazards associated with the Vilsmeier-Haack reaction. The following information is designed to help you identify potential risks, troubleshoot common issues, and implement safer experimental procedures.

Introduction to Thermal Hazards

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich arenes and heterocycles.[1][2] However, it is crucial to recognize that both the Vilsmeier reagent (a chloroiminium salt) and the reaction mixture itself can be thermally unstable.[3][4][5][6] This instability presents a significant risk of thermal runaway, which can lead to rapid and dangerous increases in temperature and pressure.[4][5] The primary thermal hazards stem from the exothermic nature of the reagent formation and the subsequent formylation reaction, as well as the potential for violent decomposition of the Vilsmeier complex at elevated temperatures.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the main thermal risks associated with the Vilsmeier-Haack reaction?

A1: The primary thermal risks are:

  • Exothermic Reaction: The formation of the Vilsmeier reagent from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride) is an exothermic process that requires careful temperature control.[4]

  • Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent itself is thermally unstable and can decompose exothermically, especially if stored or allowed to accumulate.[8][4][5]

  • Decomposition of the Reaction Mixture: The entire reaction mixture can be thermally unstable, with the potential for runaway reactions leading to a rapid rise in temperature and pressure.[3][5]

  • Gas Evolution: Decomposition can lead to the evolution of gases, such as carbon monoxide and dimethylamine, further increasing pressure in a closed system.[4]

Q2: What is a "runaway reaction" in the context of the Vilsmeier-Haack reaction?

A2: A runaway reaction is a situation where the heat generated by the reaction exceeds the heat removal capacity of the system. This leads to an accelerating increase in temperature, which can cause the reaction rate to increase further, creating a dangerous feedback loop. In the Vilsmeier-Haack reaction, this can be triggered by inadequate cooling, incorrect reagent addition rates, or attempting the reaction at too high a temperature.

Q3: How does the choice of reagents affect the thermal stability?

A3: The choice of the amide can influence the stability of the resulting Vilsmeier intermediate. Investigating alternatives to N,N-dimethylformamide (DMF) may offer improved thermal stability.[3][6]

Q4: Is it safer to pre-form the Vilsmeier reagent or generate it in situ?

A4: Generating the Vilsmeier reagent in situ is generally considered a safer approach.[8][6] This method avoids the accumulation of the unstable intermediate in the reactor.[6] The "one-pot" process, where the formylating agent is added to a mixture of the substrate and the amide, allows the Vilsmeier reagent to react as it is formed, minimizing its concentration.[8][5]

Q5: Can continuous flow chemistry improve the safety of the Vilsmeier-Haack reaction?

A5: Yes, continuous flow chemistry is an excellent strategy for mitigating the thermal hazards of the Vilsmeier-Haack reaction.[4] The small reaction volumes in microreactors provide superior heat transfer and temperature control, preventing the accumulation of large quantities of unstable intermediates and allowing for safer operation even with highly exothermic reactions.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid temperature increase during reagent addition. Addition rate is too fast. Inadequate cooling.Immediately stop the addition of the reagent. Increase cooling to bring the temperature back under control. Once stable, resume addition at a much slower rate.
Pressure buildup in the reactor. Gas evolution from decomposition of the Vilsmeier reagent or reaction mixture. Reaction temperature is too high.Ensure the reactor is properly vented to a safe exhaust. Reduce the reaction temperature. If pressure continues to rise, consider an emergency quench procedure.
Low yield of the formylated product. Decomposition of the Vilsmeier reagent before it can react with the substrate. Reaction temperature is too high or too low.Consider using an in situ generation method to ensure the reagent reacts as it is formed. Optimize the reaction temperature for your specific substrate. The typical temperature for reagent formation is 0-10°C, while the reaction with the substrate can range from room temperature to 100°C.[9]
Side reactions or product degradation. High reaction temperatures can lead to decomposition and side product formation.Lower the reaction temperature. Use a milder halogenating agent if possible.

Quantitative Data on Thermal Hazards

The following table summarizes key quantitative data related to the thermal hazards of the Vilsmeier-Haack reaction, primarily focusing on the reaction with N,N-dimethylaniline.

Parameter Value Conditions/Comments Reference
Reaction Enthalpy -57 kJ/molFor the reaction of the Vilsmeier intermediate with N,N-dimethylaniline (DMA).[8][5]
Heat Flow (Qr) Starts at 4 W/mol, increases to ~12 W/molDuring the reaction of the Vilsmeier intermediate with DMA at 15-40°C.[5]
Onset of Exothermic Activity 48°CFor the reaction mixture of the Vilsmeier intermediate with DMA.[5]
Maximum Pressure 77 barReached during thermal runaway testing of the reaction mixture.[5]
Temperature at Strong Pressure Increase 120°CA sharp increase in pressure is observed from this temperature onwards.[5]
Runaway Index 5For the reaction of the pre-formed Vilsmeier intermediate with DMA, indicating a high potential for thermal runaway.[8][5]
Vilsmeier Complex Decomposition 153°CViolent decomposition to dimethylamine and carbon monoxide.[4]
Vilsmeier Complex Decomposition (Basic Conditions) >120°CUnder strong basic conditions.[4]

Experimental Protocols

Protocol 1: Two-Stage Process (Pre-formation of Vilsmeier Reagent - Higher Hazard)

WARNING: This method involves the accumulation of a thermally unstable intermediate and has a high potential for thermal runaway.[8][5] It should only be performed with extreme caution and appropriate safety measures.

  • Reagent Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge N,N-dimethylformamide (DMF).

  • Cooling: Cool the DMF to 0-5°C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C.

  • Stirring: Stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Slowly add the substrate (e.g., N,N-dimethylaniline) to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at the desired level (e.g., 15-40°C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and a suitable base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate and neutralize acidic byproducts.

Protocol 2: One-Pot Process (In Situ Generation - Safer Alternative)

RECOMMENDED: This method avoids the accumulation of the unstable Vilsmeier reagent and is considered a safer alternative.[8][5]

  • Initial Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the substrate and N,N-dimethylformamide (DMF).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-10°C).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture of the substrate and DMF. The Vilsmeier reagent is formed in situ and reacts immediately with the substrate.

  • Temperature Control: Maintain the reaction temperature throughout the addition of POCl₃.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture as described in Protocol 1.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - (PO2Cl2)- Intermediate2 Iminium Ion Vilsmeier_Reagent->Intermediate2 + Arene Arene Electron-Rich Arene Arene->Intermediate2 Product Aryl Aldehyde Intermediate2->Product + H2O H2O H2O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism.

Experimental_Workflows cluster_two_stage Two-Stage Process (Higher Hazard) cluster_one_pot One-Pot Process (Safer) ts_start Start ts_form_reagent Form Vilsmeier Reagent (POCl3 + DMF) ts_start->ts_form_reagent ts_accumulate Accumulation of Unstable Reagent ts_form_reagent->ts_accumulate ts_add_substrate Add Substrate ts_accumulate->ts_add_substrate ts_react Reaction ts_add_substrate->ts_react ts_quench Quench ts_react->ts_quench ts_end End ts_quench->ts_end op_start Start op_mix Mix Substrate + DMF op_start->op_mix op_add_reagent Slowly Add POCl3 (In-situ formation & reaction) op_mix->op_add_reagent op_quench Quench op_add_reagent->op_quench op_end End op_quench->op_end

Caption: Comparison of experimental workflows.

Thermal_Hazard_Assessment start Start: Plan Vilsmeier-Haack Reaction assess_process Assess Process: Two-Stage vs. One-Pot? start->assess_process two_stage Two-Stage Process assess_process->two_stage Two-Stage one_pot One-Pot Process assess_process->one_pot One-Pot high_risk High Risk: Accumulation of unstable intermediate two_stage->high_risk lower_risk Lower Risk: No accumulation one_pot->lower_risk calorimetry Perform Calorimetry (DSC, RC1) high_risk->calorimetry lower_risk->calorimetry evaluate_data Evaluate Data: Onset Temp, ΔH, Gas Evolution calorimetry->evaluate_data implement_controls Implement Controls: Slow Addition, Cooling, Venting evaluate_data->implement_controls proceed Proceed with Caution implement_controls->proceed

Caption: Logical workflow for thermal hazard assessment.

References

Technical Support Center: Purification of Crude Pyrrole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude pyrrole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude pyrrole products?

A1: Crude pyrrole is often contaminated with a variety of impurities that depend on the synthetic route. Common impurities include:

  • Water: Frequently present from reaction conditions or work-up procedures.[1]

  • Unreacted Starting Materials and Reagents: Such as furan, ammonia, or succinimide, depending on the synthesis method.[1]

  • Pyrrolidine: A common precursor or side-product.[1]

  • Low-boiling components: These can include alkyl-substituted pyrroles and pyrrolidines.[1]

  • Acidic and Basic Impurities: Especially prevalent when pyrrole is isolated from natural sources like bone oil or coal tar.[1][2]

  • Highly Conjugated Byproducts: These can form during synthesis and contribute to coloration of the product.[3]

Q2: My purified pyrrole darkens upon exposure to air and light. How can I prevent this?

A2: Pyrrole is notoriously unstable and readily darkens due to oxidation and polymerization, a phenomenon that results in the formation of "pyrrole black".[1] This degradation is accelerated by exposure to air, light, and residual acids.[3][4] To minimize this:

  • Distill Immediately Before Use: This is the most effective method to obtain pure, colorless pyrrole.[4][5]

  • Store Under an Inert Atmosphere: Keep purified pyrrole under nitrogen or argon.[1][3]

  • Protect from Light: Store in a sealed, amber-colored vessel in the dark.[1][3]

  • Low-Temperature Storage: Storing at low temperatures, such as in a freezer, can maintain stability for months.[6]

Q3: My pyrrole product is a dark, tarry material that is difficult to purify. What is the cause?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[7] This is typically triggered by excessively high temperatures or highly acidic conditions.[7]

Q4: I am having trouble with column chromatography. My pyrrole compound is streaking or tailing on the silica gel column. What can I do?

A4: Streaking or tailing of polar compounds like some pyrrole derivatives on silica gel is a common issue.[3] This is often due to strong interactions with the acidic silanol groups on the silica surface.[3]

Q5: I can't find a suitable solvent for the recrystallization of my substituted pyrrole. What are my options?

A5: Finding a suitable solvent for recrystallization can be challenging if the compound is either too soluble or insoluble in common solvents. In such cases, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy.[3]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible CauseRecommended Solution(s)
Polymerization during heating. Use reduced pressure distillation to lower the boiling point and minimize thermal degradation.[1][7]
Inefficient separation during distillation. Utilize a more efficient distillation column, such as a fractionating column.[1]
Product loss on the chromatography column. Optimize the solvent system and column packing. For highly polar compounds, consider reverse-phase chromatography.[3]
Formation of potassium pyrrole with drying agent. Minimize contact time with solid potassium hydroxide (KOH) during the drying step.[1]
Issue 2: Persistent Water Contamination
Possible CauseRecommended Solution(s)
Incomplete drying before distillation. Ensure the crude product is thoroughly dried before proceeding with distillation.
Formation of a pyrrole-water azeotrope. Treat the crude product with an activated carboxylic acid derivative before distillation to chemically remove water.[1][8]
Issue 3: Product is Colored After Purification
Possible CauseRecommended Solution(s)
Oxidation during the purification process. Ensure all purification apparatus is free of air leaks and consider performing the purification under an inert atmosphere.[1][3]
Co-distillation of colored impurities. Improve the efficiency of the distillation by using a fractionating column.
Trace amounts of residual metal catalysts. If a metal catalyst was used in the synthesis, consider a charcoal treatment to adsorb these impurities.[3]
Presence of highly conjugated byproducts. A second purification step, such as re-crystallization or another column chromatography, may be necessary.[3]

Data Presentation

Table 1: Comparison of Purification Techniques for Tetrasubstituted Pyrroles

Purification MethodTypical YieldTypical PurityNotes
Single-Solvent Recrystallization60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[3]
Flash Column Chromatography40-80%95-99%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[3]
Preparative HPLC30-70%>99%Excellent for achieving very high purity, especially for difficult separations.[3]
Distillation (for volatile pyrroles)Variable>99%Very effective for removing non-volatile impurities.[7]

Experimental Protocols

Protocol 1: Purification of Pyrrole by Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus. For vacuum distillation, ensure all connections are secure and a vacuum pump is attached.

  • Drying (Optional but Recommended): If water is a known impurity, dry the crude pyrrole over a suitable drying agent like solid KOH, minimizing contact time.[9]

  • Distillation:

    • For atmospheric distillation, heat the flask and collect the fraction boiling at approximately 129-131 °C.[1]

    • For vacuum distillation, reduce the pressure and heat the flask. The boiling point will be significantly lower (e.g., 55-60°C at 30 mbar).[6]

  • Collection and Storage: Collect the colorless distillate in a receiver protected from light. Immediately store the purified pyrrole under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature.[1][3]

Protocol 2: Purification of Substituted Pyrroles by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3]

  • Column Packing: Pack a column with silica gel using either a dry or slurry method. A general guideline is to use 50-100 g of silica gel per 1 g of crude product.[3]

  • Loading the Sample: Dissolve the crude pyrrole derivative in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If streaking or tailing occurs, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Protocol 3: Purification of Solid Pyrrole Derivatives by Recrystallization
  • Solvent Selection:

    • Single-Solvent Method: Find a solvent that dissolves the compound when hot but not when cold.

    • Two-Solvent Method: Find a "good" solvent that readily dissolves the compound and a "bad" solvent in which the compound is poorly soluble, ensuring the two solvents are miscible.[3]

  • Dissolution:

    • Single-Solvent: Dissolve the crude product in the minimum amount of boiling solvent.

    • Two-Solvent: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature. Add the "bad" solvent dropwise until the solution becomes cloudy.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude Pyrrole Product drying Drying (e.g., KOH) crude_product->drying Remove H2O chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization distillation Distillation (Atmospheric or Vacuum) drying->distillation purity_check Purity Check (e.g., NMR, GC) distillation->purity_check chromatography->purity_check recrystallization->purity_check storage Storage (Inert atmosphere, dark, cold) purity_check->storage

Caption: General experimental workflow for pyrrole purification.

troubleshooting_color cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Purified Pyrrole Darkens oxidation Oxidation (Exposure to Air/Light) issue->oxidation polymerization Polymerization (Acid/Heat Induced) issue->polymerization impurities Residual Impurities (e.g., Metal Catalysts) issue->impurities inert_atm Store under Inert Atmosphere (N2 or Ar) oxidation->inert_atm protect_light Store in Dark/Amber Vial oxidation->protect_light low_temp Store at Low Temperature oxidation->low_temp redistill Redistill Before Use polymerization->redistill neutralize Neutralize Acidic Residues polymerization->neutralize charcoal Charcoal Treatment impurities->charcoal

Caption: Troubleshooting guide for pyrrole discoloration.

References

Effect of moisture on the Vilsmeier-Haack reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out the Vilsmeier-Haack reaction, with a specific focus on the critical role of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich substrate.[1] Subsequent hydrolysis of the intermediate iminium salt yields the formylated product.[4][5]

Q2: How does moisture affect the Vilsmeier-Haack reaction?

Moisture has a significantly detrimental effect on the Vilsmeier-Haack reaction. The Vilsmeier reagent is highly sensitive to water and will readily decompose in its presence.[1] This decomposition deactivates the formylating agent, leading to low or no product yield.[1] Furthermore, phosphorus oxychloride (POCl₃) reacts violently with water, which can create hazardous conditions and also consumes the reagent.[1] Therefore, maintaining anhydrous conditions throughout the reaction is critical for success.

Q3: What are the key safety precautions for this reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1]

  • Vilsmeier Reagent: Moisture-sensitive and can decompose exothermically.[1]

  • Work-up: The quenching of the reaction mixture with ice or water is highly exothermic and must be done slowly and with adequate cooling to control the reaction.[1]

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: Which substrates are suitable for the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[5] This includes substrates such as phenols, anilines, and their derivatives, as well as various heterocyclic systems like pyrroles, furans, and thiophenes.[4][6] Electron-rich alkenes and 1,3-dienes can also be used as substrates.[4]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Vilsmeier Reagent due to Moisture: The primary cause of failure is the decomposition of the Vilsmeier reagent by water present in the reagents or glassware.[1]- Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours. - Use anhydrous grade DMF. If the purity is uncertain, it should be appropriately dried before use. - Use a fresh bottle of high-purity POCl₃. Old bottles may have absorbed atmospheric moisture. - Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[7]
Insufficiently Reactive Substrate: The aromatic or heterocyclic ring may not be electron-rich enough to react with the Vilsmeier reagent under standard conditions.[1]- For less reactive substrates, consider using a larger excess of the Vilsmeier reagent. - Increasing the reaction temperature may also promote the reaction; however, this should be done cautiously while monitoring for decomposition.[1]
Incomplete Reaction: The reaction time or temperature may not have been sufficient for the reaction to go to completion.- Monitor the reaction progress using thin-layer chromatography (TLC).[1] - If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.[1]
Formation of a Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and its reaction with the substrate are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition.[1]- Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature at 0-5 °C.[8] - Add reagents dropwise to manage the exotherm.
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of tars.[1]- Use high-purity, purified starting materials and anhydrous solvents.
Multiple Products Observed on TLC Side Reactions: The Vilsmeier reagent can sometimes react at multiple positions on the substrate, leading to a mixture of products.- Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to di-formylation or other side reactions. - Control the reaction temperature, as higher temperatures can sometimes lead to a loss of regioselectivity.
Product Decomposition: The desired product may be unstable under the reaction or work-up conditions.- Ensure the work-up is performed at low temperatures by pouring the reaction mixture onto crushed ice.[8] - Use a mild base, such as a saturated solution of sodium bicarbonate or sodium acetate, for neutralization to avoid product degradation.[1]

Effect of Moisture on Reaction Yield: A Representative Example

Moisture Content in DMF (ppm)Anhydrous ConditionsRepresentative Product Yield (%)Observations
< 50Strictly Anhydrous85 - 95%Clean reaction profile, high conversion to the desired product.
100 - 200Moderately Anhydrous60 - 80%Noticeable decrease in yield, potential for minor side products.
500Slightly Wet20 - 40%Significant reduction in yield, formation of impurities and possibly some tar.
> 1000Wet< 10%Reaction largely fails, significant decomposition and tar formation.

Note: This data is illustrative and the actual impact of moisture can vary depending on the substrate, reaction scale, and other experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Reaction under Anhydrous Conditions

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic or heterocyclic substrate

  • Anhydrous solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate or sodium acetate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[8]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The Vilsmeier reagent is formed in situ.

  • Reaction with the Substrate:

    • Dissolve the substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable dry solvent.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (typically between 60-90 °C), if necessary. The optimal temperature and reaction time will depend on the reactivity of the substrate.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

    • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure formylated product.

Visualizing the Impact of Moisture

The following diagrams illustrate the key reaction pathway and how the presence of moisture can disrupt the desired outcome.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation (Anhydrous) cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Arene Arene->Iminium_Intermediate Aldehyde Aryl Aldehyde (Product) Iminium_Intermediate->Aldehyde Hydrolysis (Aqueous Work-up) Moisture_Effect cluster_ideal Ideal Anhydrous Pathway cluster_moisture Effect of Moisture DMF_POCl3_ideal DMF + POCl₃ Vilsmeier_Reagent_ideal Active Vilsmeier Reagent DMF_POCl3_ideal->Vilsmeier_Reagent_ideal Formation Product_ideal Desired Aldehyde Product Vilsmeier_Reagent_ideal->Product_ideal Reaction & Hydrolysis Moisture H₂O (Moisture) Decomposition Decomposed Reagent (Inactive) Moisture->Decomposition DMF_POCl3_wet DMF + POCl₃ DMF_POCl3_wet->Decomposition Hydrolysis No_Reaction Low or No Product Yield Decomposition->No_Reaction

References

Technical Support Center: Overcoming the Low Reactivity of Formyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low reactivity of formyl groups in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is the formyl group sometimes unreactive in my desired reaction?

A1: The reactivity of a formyl group is primarily dictated by the electrophilicity of the carbonyl carbon. Several factors can reduce this reactivity:

  • Electronic Effects: Electron-donating groups attached to or near the formyl group can decrease the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles.

  • Steric Hindrance: Bulky substituents near the formyl group can physically block the approach of nucleophiles, slowing down or preventing the reaction.[1]

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or pH, can lead to low reactivity. For instance, in acid-catalyzed reactions, insufficient acid will not adequately activate the carbonyl group.

Q2: What are the general strategies to activate a formyl group for a subsequent reaction?

A2: The two main strategies to enhance the reactivity of a formyl group are:

  • Activation: This involves increasing the electrophilicity of the carbonyl carbon. Common methods include:

    • Acid Catalysis: Protonation of the carbonyl oxygen by a Brønsted acid makes the carbonyl carbon more electron-deficient and, therefore, more reactive towards nucleophiles.[2][3]

    • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. This is a widely used strategy in various organic transformations.[3][4][5]

  • Umpolung (Reversal of Polarity): In some cases, the polarity of the formyl group can be reversed, making the carbon atom nucleophilic instead of electrophilic. This is a more advanced strategy used in specific contexts.

Q3: When should I consider using a protecting group for a formyl group?

A3: Protecting groups are necessary when the formyl group is more reactive than another functional group in the molecule that you want to react selectively. Acetals are common protecting groups for aldehydes because they are stable in neutral to strongly basic conditions but can be easily removed with aqueous acid.[6][7][8] This strategy is useful when performing reactions with strong nucleophiles or bases that would otherwise react with the aldehyde.[7][8]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in a Nucleophilic Addition to an Aldehyde

Problem: You are attempting a nucleophilic addition to an aldehyde, but you observe a low yield of the desired product or recover a significant amount of starting material.

Troubleshooting Workflow:

G start Low Yield in Nucleophilic Addition check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solution Implement Solution check_reagents->solution Impure/Incorrect Stoichiometry activation Consider Carbonyl Activation check_conditions->activation Conditions Appear Optimal check_conditions->solution Suboptimal Conditions side_reactions Investigate for Side Reactions activation->side_reactions Activation Strategy Ineffective activation->solution Activation Improves Yield side_reactions->solution G start Poor Chemoselectivity reactivity Assess Relative Reactivity of Functional Groups start->reactivity aldehyde_more_reactive Aldehyde is More Reactive reactivity->aldehyde_more_reactive Desired reaction at other group other_more_reactive Other Group is More Reactive reactivity->other_more_reactive Desired reaction at aldehyde protect_aldehyde Protect the Aldehyde (e.g., as an acetal) aldehyde_more_reactive->protect_aldehyde activate_aldehyde Selectively Activate the Aldehyde other_more_reactive->activate_aldehyde run_reaction Run Reaction on Other Group protect_aldehyde->run_reaction final_product Desired Product activate_aldehyde->final_product deprotect Deprotect Aldehyde run_reaction->deprotect deprotect->final_product

References

Validation & Comparative

Characterization of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate and a Comparative Analysis of its Structural Analogues by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The target molecule, with the chemical formula C₁₁H₁₅NO₃, is a yellow crystalline solid with a melting point of 123-124°C.[1][2] It serves as a significant precursor in the synthesis of hemes and porphyrins.[1]

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR data for compounds with structural similarities to Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. These analogues provide reference chemical shifts for the various protons in the pyrrole ring and its substituents.

Table 1: ¹H NMR Data of Structurally Related Pyrrole Derivatives and Methyl Propanoate

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(Z)-Methyl 3-(benzo[d][3]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate [4]Pyrrole Protons6.22 - 6.71m-
Aldehyde Proton9.61s-
Methoxy Protons3.78s-
Aliphatic Methylene Protons5.46s-
3-Methylpyrrole Pyrrole Protons6.54, 6.01, 6.61m, t, t2.5, 2.5, 2.5
Methyl Protons2.15s-
Methyl Propanoate [5][6]-OCH₃3.67s-
-CH₂-2.33q7.5
-CH₃1.14t7.5

Data presented is from various deuterated solvents as reported in the cited literature.

Based on this comparative data, the expected ¹H NMR spectrum of this compound would likely exhibit:

  • Singlets for the two methyl groups on the pyrrole ring.

  • Signals for the propanoate side chain, including a triplet for the terminal methyl group, a quartet for the adjacent methylene group, and a singlet for the methoxy group.

  • A singlet for the formyl proton at a downfield chemical shift.

  • A signal for the N-H proton of the pyrrole ring, which may be broad.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR data for related compounds provides insight into the expected chemical shifts for the carbon atoms in the target molecule.

Table 2: ¹³C NMR Data of Structurally Related Pyrrole Derivatives and Methyl Propanoate

CompoundCarbonChemical Shift (δ, ppm)
(Z)-Methyl 3-(benzo[d][7][3]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate [4]Pyrrole Carbons108.9 - 128.5
Aldehyde Carbonyl179.85
Ester Carbonyl167.83
Methyl Propanoate [8]Carbonyl Carbon174.6
-OCH₃51.4
-CH₂-27.6
-CH₃9.3

Data presented is from various deuterated solvents as reported in the cited literature.

For this compound, the anticipated ¹³C NMR spectrum would show:

  • Signals corresponding to the carbons of the pyrrole ring.

  • Distinct signals for the two methyl groups attached to the pyrrole ring.

  • Signals for the carbons of the propanoate side chain.

  • A downfield signal for the formyl carbonyl carbon.

  • A signal for the ester carbonyl carbon.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for the characterization of this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: 0 to 220 ppm

  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound Dissolve Dissolve & Transfer to NMR Tube Compound->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve NMR_Spec NMR Spectrometer Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline) Acquire_13C->Process_13C Analyze Spectral Analysis & Structure Elucidation Process_1H->Analyze Process_13C->Analyze

Caption: Workflow for NMR-based compound characterization.

References

Comparative Analysis of Mass Spectrometry Techniques for the Characterization of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a substituted pyrrole derivative of interest in various fields, including medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide provides a comparative overview of different mass spectrometry techniques for the analysis of this target molecule, supported by predicted fragmentation patterns and detailed experimental protocols. The selection of an appropriate ionization method is critical, as it dictates the extent of fragmentation and the nature of the information obtained. This guide will focus on the comparison between a "hard" ionization technique, Electron Ionization (EI), and a "soft" ionization technique, Electrospray Ionization (ESI).

Predicted Mass Spectrometry Data

Due to the absence of publicly available mass spectrometry data for this compound, the following table presents predicted fragmentation patterns and corresponding mass-to-charge ratios (m/z) based on the known behavior of similar pyrrole derivatives under Electron Ionization (EI) conditions.

Predicted Fragment Ion Structure m/z (Predicted) Relative Intensity (Predicted) Fragmentation Pathway
Molecular Ion [M]˙⁺C₁₁H₁₅NO₃˙⁺209ModerateIonization of the parent molecule.
[M - CH₃]⁺C₁₀H₁₂NO₃⁺194LowLoss of a methyl radical from one of the dimethyl groups.
[M - OCH₃]⁺C₁₀H₁₂NO₂⁺178HighLoss of the methoxy radical from the ester group.
[M - COOCH₃]⁺C₉H₁₂NO⁺150ModerateLoss of the methoxycarbonyl radical.
[M - CHO]⁺C₁₀H₁₄NO₂⁺180ModerateLoss of the formyl radical.
Pyrrole core fragmentC₈H₁₀N⁺120HighCleavage of the propanoate and formyl side chains.

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum and the type of information that can be obtained.

Electron Ionization (EI):

  • Principle: High-energy electrons bombard the analyte, leading to extensive and reproducible fragmentation.

  • Advantages: Provides a detailed structural "fingerprint" useful for identification and library matching.[1] It is well-suited for volatile compounds when coupled with Gas Chromatography (GC-MS).[1]

  • Disadvantages: The molecular ion peak can be weak or absent for some molecules due to the high degree of fragmentation.[1]

Electrospray Ionization (ESI):

  • Principle: A soft ionization technique that generates ions from a liquid solution, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.[1]

  • Advantages: Ideal for determining the molecular weight of the parent compound and is highly compatible with Liquid Chromatography (LC-MS), enabling the analysis of complex mixtures and less volatile compounds.[1][2]

  • Disadvantages: Structural information is limited without the use of tandem mass spectrometry (MS/MS) to induce fragmentation.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of pyrrole derivatives using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

This protocol is suitable for the analysis of volatile and thermally stable pyrrole compounds.[1]

  • Sample Preparation: Dissolve this compound in a volatile organic solvent such as dichloromethane or methanol to a final concentration of 10-100 µg/mL.[1]

  • GC-MS Instrument Settings:

    • Gas Chromatograph:

      • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[1]

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[1]

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Analyzer: Quadrupole or Ion Trap.[1]

      • Scan Range: m/z 40-300.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

This protocol is well-suited for polar and thermally labile pyrrole derivatives.[1]

  • Sample Preparation: Dissolve this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a suitable concentration.

  • LC-MS/MS Instrument Settings:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

      • MS/MS Analysis: Perform collision-induced dissociation (CID) on the protonated molecule ([M+H]⁺) to obtain structural information.[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted Electron Ionization (EI) fragmentation pathway for this compound.

Fragmentation_Pathway C11H15NO3 This compound (m/z = 209) C10H12NO3+ [M - CH3]+ (m/z = 194) C11H15NO3->C10H12NO3+ - CH3 C10H12NO2+ [M - OCH3]+ (m/z = 178) C11H15NO3->C10H12NO2+ - OCH3 C9H12NO+ [M - COOCH3]+ (m/z = 150) C11H15NO3->C9H12NO+ - COOCH3 C10H14NO2+ [M - CHO]+ (m/z = 180) C11H15NO3->C10H14NO2+ - CHO C8H10N+ Pyrrole core fragment (m/z = 120) C11H15NO3->C8H10N+ - C3H5O3

Caption: Predicted EI fragmentation of the target molecule.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The choice between these methods will depend on the specific research goals. GC-MS with EI will provide detailed structural information through its characteristic fragmentation pattern, which is valuable for compound identification. In contrast, LC-MS with ESI is preferable for accurate molecular weight determination and for the analysis of this compound in complex mixtures, with structural details accessible through tandem MS experiments. The provided protocols and predicted fragmentation data serve as a robust starting point for the analysis of this and structurally related pyrrole derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of synthesized Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a key intermediate in various pharmaceutical syntheses. We present a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, compare its performance against potential impurities and commercially available alternatives, and provide supporting experimental data and protocols.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a versatile building block, and its synthesis, typically involving a Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation, can lead to the formation of several impurities. This guide outlines a robust RP-HPLC method for the accurate quantification of the target compound and the separation of key process-related impurities.

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of the synthesized compound.

cluster_0 Synthesis & Sample Preparation cluster_1 RP-HPLC Analysis cluster_2 Data Analysis & Purity Calculation Synthesis Synthesis of Target Compound Purification Initial Purification (e.g., Crystallization) Synthesis->Purification SamplePrep Sample Preparation for HPLC Purification->SamplePrep Injection Injection onto RP-HPLC System SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification Integration->Identification Quantification Purity Calculation (% Area) Identification->Quantification

Caption: Workflow for Purity Assessment of Synthesized Pyrrole Derivative.

Experimental Protocol: RP-HPLC Method

This section details the validated RP-HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 295 nm (based on the UV absorption maximum for formyl-pyrrole derivatives)[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The purity of the synthesized this compound was assessed and compared with potential process-related impurities and commercially available alternatives. The following table summarizes the quantitative data obtained from the RP-HPLC analysis.

Compound NameRetention Time (min)Peak Area% Area
Synthesized Product
This compound8.52985,00098.50
Potential Impurities
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Unformylated Precursor)10.258,0000.80
Methyl 3-(2-formyl-3,5-dimethyl-1H-pyrrol-4-yl)propanoate (Positional Isomer)8.215,0000.50
Unidentified Impurity 15.672,0000.20
Commercially Available Alternatives
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate[2][3]9.88->98% (as per supplier)
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid6.45->97% (as per supplier)

Comparative Performance Analysis

The developed RP-HPLC method successfully separated the main product from its potential impurities. The synthesized this compound exhibited a purity of 98.50% by area normalization.

  • Resolution of Impurities: The method demonstrated good resolution between the target compound and its key potential impurities. The unformylated precursor, being less polar due to the absence of the formyl group, eluted later at 10.25 minutes. The positional isomer, arising from formylation at a different position on the pyrrole ring, showed a slightly shorter retention time of 8.21 minutes. The ability to separate these closely related structures is a key advantage of this method.

  • Comparison with Alternatives: The purity of the synthesized compound is comparable to commercially available, structurally similar pyrrole derivatives such as Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid, which typically have purities in the range of >97-98%.[2] This suggests that the synthetic and purification procedures for the target compound are effective.

Signaling Pathway of Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.

cluster_0 Knorr Pyrrole Synthesis StartingMaterials Starting Materials Intermediate Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Unformylated Precursor) StartingMaterials->Intermediate Condensation TargetCompound This compound (Target Product) Intermediate->TargetCompound Formylation at C5 PositionalIsomer Methyl 3-(2-formyl-3,5-dimethyl-1H-pyrrol-4-yl)propanoate (Positional Isomer) Intermediate->PositionalIsomer Formylation at C2 (Side Reaction)

Caption: Potential Impurity Formation Pathways.

Conclusion

The RP-HPLC method presented in this guide is a reliable and effective tool for the purity assessment of synthesized this compound. The method is capable of separating the target compound from its key process-related impurities, allowing for accurate quantification. The comparative analysis demonstrates that a high level of purity, comparable to commercially available standards, can be achieved through appropriate synthetic and purification techniques. This guide provides valuable information for researchers and professionals involved in the development and quality control of pyrrole-based pharmaceutical intermediates.

References

Comparative study of different formylating agents for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in organic synthesis, providing a versatile handle for the elaboration of a wide array of pharmaceuticals and functional materials. The choice of formylating agent is critical and depends on the substrate's electronic properties, desired regioselectivity, and scalability. This guide offers an objective comparison of the performance of common formylating agents for pyrrole synthesis, supported by experimental data and detailed protocols.

At a Glance: Performance of Key Formylating Agents

The following table summarizes the performance of three widely used formylating agents—the Vilsmeier-Haack reagent, dichloromethyl methyl ether (Rieche formylation), and hexamethylenetetramine (Duff reaction)—in the formylation of pyrrole and its derivatives.

Formylating AgentTypical ReagentsSubstrateProduct(s)Reaction ConditionsYield (%)Reference
Vilsmeier-Haack POCl₃, DMFPyrrolePyrrole-2-carbaldehyde0 °C to rtHigh[1]
POCl₃, DMF1-Vinylpyrrole1-Vinylpyrrole-2-carbaldehydeNot specified~97
Crystalline Vilsmeier ReagentEthyl 1H-pyrrole-2-carboxylateEthyl 5-formyl-1H-pyrrole-2-carboxylateCH₂Cl₂, 0 °C to rt, 1 h98[2]
POCl₃, DMFN-Methylpyrrole1-Methylpyrrole-2-carbaldehydeNot specifiedHigh[3]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄MesityleneMesitaldehydeCH₂Cl₂, 0 °C to 35 °C81-89[4]
Dichloromethyl propyl ether, AlCl₃Ethyl 1H-pyrrole-2-carboxylateEthyl 4-formyl-1H-pyrrole-2-carboxylateCH₂Cl₂, 0 °C to rt, 1 h99[2]
Duff Reaction Hexamethylenetetramine, TFAPhenolsortho-FormylphenolsRefluxGenerally low to moderate[5][6]

In Detail: A Comparative Analysis

Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack (V-H) reaction is the most common and generally most effective method for the formylation of electron-rich heterocycles like pyrroles.[1][7] The reaction utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent in situ.[8]

Key Advantages:

  • High Yields: The V-H reaction consistently delivers high to excellent yields for a wide range of pyrrole substrates.

  • Mild Conditions: The reaction conditions are generally mild, often proceeding at or below room temperature.

  • Good Regioselectivity: For unsubstituted and N-substituted pyrroles, formylation predominantly occurs at the more electron-rich C2 position. For pyrroles with substituents at the 2-position, formylation is directed to other available positions, influenced by both steric and electronic factors.

Limitations:

  • Substrate Scope: The reaction is most effective for electron-rich pyrroles. Electron-withdrawing groups on the pyrrole ring can deactivate it towards Vilsmeier-Haack formylation.[3]

  • Safety: The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

Rieche Formylation: An Alternative for Specific Applications

The Rieche formylation employs a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[9] This method is also suitable for electron-rich aromatic compounds.

Key Advantages:

  • High Yields in Specific Cases: As demonstrated with ethyl 1H-pyrrole-2-carboxylate, the Rieche formylation can provide nearly quantitative yields and offers alternative regioselectivity compared to the Vilsmeier-Haack reaction.[2]

  • Tunable Reactivity: The choice of Lewis acid and dichloromethyl alkyl ether can influence the reactivity and selectivity of the reaction.

Limitations:

  • Harsh Lewis Acids: The use of strong Lewis acids like TiCl₄ can be problematic for sensitive substrates.

  • Limited Data on Pyrroles: While effective for various aromatics, there is less specific data available for a broad range of pyrrole substrates compared to the Vilsmeier-Haack reaction.

Duff Reaction: A Less Efficient Option for Pyrroles

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[5] It is most commonly applied to the ortho-formylation of highly activated phenols.

Key Advantages:

  • Readily Available Reagents: Hexamethylenetetramine and common acids are inexpensive and readily available.

Limitations:

  • Low to Moderate Yields: The Duff reaction is notoriously inefficient for many substrates, often resulting in low to moderate yields.[5]

  • Limited Applicability to Pyrroles: While theoretically possible, the Duff reaction is not a standard or efficient method for the formylation of pyrroles. The strongly acidic conditions can also lead to polymerization of the pyrrole ring.

Experimental Protocols

Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol describes the synthesis of 1-methylpyrrole-2-carbaldehyde.

Materials:

  • N-Methylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0 °C with stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Add a solution of N-methylpyrrole (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methylpyrrole-2-carbaldehyde.

Rieche Formylation of Ethyl 1H-pyrrole-2-carboxylate

This protocol describes the synthesis of ethyl 4-formyl-1H-pyrrole-2-carboxylate.[2]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Dichloromethyl propyl ether

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated ammonium chloride solution

  • 0.1 N HCl solution

  • Brine

Procedure:

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add aluminum chloride (2.2 equivalents) portion-wise to the solution at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add dichloromethyl propyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Separate the organic layer and wash sequentially with 0.1 N HCl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Duff Reaction (General Protocol for Phenols)

This general protocol for the ortho-formylation of phenols is provided for context, as specific, efficient protocols for pyrroles are not well-established.[5][6]

Materials:

  • Phenol derivative

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or glacial acetic acid

  • Aqueous HCl

Procedure:

  • Dissolve the phenol derivative and hexamethylenetetramine in trifluoroacetic acid or glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and hydrolyze the intermediate by adding aqueous HCl and heating.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathways

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Sigma_complex Sigma Complex (Intermediate) Pyrrole->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Sigma_complex->Iminium_salt - H⁺ Formyl_pyrrole Formylpyrrole Iminium_salt->Formyl_pyrrole + H₂O Hydrolysis H₂O

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

General Experimental Workflow for Pyrrole Formylation

experimental_workflow start Start reagents Combine Pyrrole Substrate and Formylating Agent start->reagents reaction Reaction under Controlled Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Formylpyrrole purification->product

Caption: A generalized experimental workflow for pyrrole formylation.

Conclusion

For the synthesis of formylpyrroles, the Vilsmeier-Haack reaction stands out as the most versatile and efficient method, consistently providing high yields under mild conditions. The Rieche formylation offers a valuable alternative, particularly when different regioselectivity is desired, and can also deliver excellent yields. The Duff reaction , while utilizing simple reagents, is generally not recommended for the formylation of pyrroles due to its low efficiency and the potential for substrate degradation under the required acidic conditions. The choice of the optimal formylating agent will ultimately be guided by the specific pyrrole substrate, the desired product, and the scale of the synthesis.

References

Biological activity of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate versus other pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Quantitative Data

The biological efficacy of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. The following tables summarize the quantitative antimicrobial and anticancer activities of several reported pyrrole derivatives.

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassTest OrganismActivity MetricReported Value (µg/mL)
Phallusialides A & BStaphylococcus aureus (MRSA)MIC32
Phallusialides A & BEscherichia coliMIC64
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateCandida albicansMIC₉₀21.87
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateAspergillus fumigatusMIC₉₀43.75
Pyrrolomycin CMultiple Cancer Cell LinesIC₅₀Submicromolar
Pyrrolomycin F-seriesMultiple Cancer Cell LinesIC₅₀Submicromolar to low-micromolar

MIC: Minimum Inhibitory Concentration; MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates; IC₅₀: Half-maximal Inhibitory Concentration. Data for Phallusialides A & B from[1]. Data for the dihydropyrrole derivative from[2]. Data for Pyrrolomycins from[3].

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricReported Value (µM)
Marinopyrrole AHCT-116 (Colon Carcinoma)IC₅₀-
Marinopyrrole FHCT-116 (Colon Carcinoma)IC₅₀6.1
Pyrrolomycin CVarious Cancer Cell LinesIC₅₀Submicromolar
Pyrrolomycin F-seriesVarious Cancer Cell LinesIC₅₀Submicromolar to low-micromolar

IC₅₀: Half-maximal Inhibitory Concentration. Data for Marinopyrroles and Pyrrolomycins from[3].

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification and Lead Optimization Synthesis of Pyrrole Derivatives Synthesis of Pyrrole Derivatives Purification and Structural Analysis Purification and Structural Analysis Synthesis of Pyrrole Derivatives->Purification and Structural Analysis Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) Purification and Structural Analysis->Antimicrobial Assays (e.g., MIC) Test Compounds Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC)->Cytotoxicity Assays (e.g., MTT) Data Analysis (IC50/MIC Determination) Data Analysis (IC50/MIC Determination) Cytotoxicity Assays (e.g., MTT)->Data Analysis (IC50/MIC Determination) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Analysis (IC50/MIC Determination)->Structure-Activity Relationship (SAR) Studies Lead Compound Selection Lead Compound Selection Structure-Activity Relationship (SAR) Studies->Lead Compound Selection

Caption: General workflow for the screening of pyrrole derivatives for biological activity.

Signaling Pathway: Mcl-1 Mediated Apoptosis

G Marinopyrrole A Marinopyrrole A Mcl-1 Mcl-1 Marinopyrrole A->Mcl-1 binds to and promotes degradation of Proteasomal Degradation Proteasomal Degradation Mcl-1->Proteasomal Degradation Pro-apoptotic Proteins (Bak, Bax) Pro-apoptotic Proteins (Bak, Bax) Mcl-1->Pro-apoptotic Proteins (Bak, Bax) inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (Bak, Bax)->Apoptosis induce

Caption: Proposed mechanism of action for Marinopyrrole A-induced apoptosis.

References

Spectroscopic Comparison of Pyrrole-3-Propanoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of pyrrole-3-propanoate isomers. The differentiation of these isomers is crucial for their unambiguous identification in synthesis and drug discovery.

This publication details the differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the 1-substituted, 2-substituted, and 3-substituted isomers of pyrrole-3-propanoate. The presented data is supported by experimental protocols to ensure reproducibility.

Introduction

Pyrrole-3-propanoates are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The position of the propanoate group on the pyrrole ring significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Accurate interpretation of spectroscopic data is therefore essential for the correct identification and characterization of these isomers. This guide focuses on the methyl and ethyl esters of 3-(pyrrol-1-yl)propanoate, 3-(pyrrol-2-yl)propanoate, and 3-(pyrrol-3-yl)propanoate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the pyrrole-3-propanoate isomers.

Methyl 3-(1H-pyrrol-1-yl)propanoate
Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ 6.66 (t, J = 2.1 Hz, 2H, H-2, H-5), 6.17 (t, J = 2.1 Hz, 2H, H-3, H-4), 4.22 (t, J = 6.9 Hz, 2H, N-CH₂), 3.65 (s, 3H, O-CH₃), 2.79 (t, J = 6.9 Hz, 2H, CH₂-CO)
¹³C NMR (CDCl₃, 101 MHz) δ 172.1 (C=O), 121.1 (C-2, C-5), 108.4 (C-3, C-4), 51.9 (O-CH₃), 45.9 (N-CH₂), 34.2 (CH₂-CO)
IR (neat, cm⁻¹) 2955, 1738 (C=O), 1501, 1438, 1348, 1297, 1173, 1092, 729
Mass Spec. (EI, m/z) 153 (M⁺), 122, 94, 80, 67
Ethyl 3-(1H-pyrrol-1-yl)propanoate
Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ 6.66 (t, J = 2.1 Hz, 2H, H-2, H-5), 6.17 (t, J = 2.1 Hz, 2H, H-3, H-4), 4.21 (t, J = 7.0 Hz, 2H, N-CH₂), 4.11 (q, J = 7.1 Hz, 2H, O-CH₂), 2.76 (t, J = 7.0 Hz, 2H, CH₂-CO), 1.22 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 171.7 (C=O), 121.1 (C-2, C-5), 108.3 (C-3, C-4), 60.7 (O-CH₂), 46.1 (N-CH₂), 34.4 (CH₂-CO), 14.2 (CH₃)
IR (neat, cm⁻¹) 2982, 1733 (C=O), 1500, 1446, 1347, 1297, 1178, 1092, 729
Mass Spec. (EI, m/z) 167 (M⁺), 122, 94, 80, 67

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Spectra were acquired at 400 MHz with a 90° pulse, a relaxation delay of 1 second, and an accumulation of 16 scans.

  • ¹³C NMR Acquisition: Proton-decoupled spectra were acquired at 101 MHz with a 30° pulse, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum One FT-IR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6890 GC coupled to a 5973 MS detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Conditions: A 30 m x 0.25 mm ID, 0.25 µm film thickness, HP-5MS capillary column was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min.

  • Mass Range: The mass spectrometer was set to scan from m/z 40 to 300.

Spectroscopic Analysis and Isomer Differentiation

The key to differentiating the pyrrole-3-propanoate isomers lies in the distinct patterns observed in their NMR spectra, arising from the different substitution patterns on the pyrrole ring.

  • ¹H NMR:

    • 1-Substituted Isomer: Exhibits a highly symmetrical spectrum for the pyrrole ring protons, with two triplets corresponding to the H-2/H-5 and H-3/H-4 protons. The propanoate side chain shows a characteristic triplet for the N-CH₂ group.

    • 2-Substituted Isomer (Expected): The symmetry is broken, leading to three distinct signals for the pyrrole ring protons, likely appearing as multiplets. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing propanoate group at the C-2 position.

    • 3-Substituted Isomer (Expected): Similar to the 2-substituted isomer, three distinct signals for the pyrrole protons are expected. The chemical shifts and coupling patterns will differ from the 2-isomer due to the different electronic environment.

  • ¹³C NMR:

    • 1-Substituted Isomer: Shows only two signals for the four pyrrole carbons due to symmetry.

    • 2- and 3-Substituted Isomers (Expected): Will display four distinct signals for the four pyrrole carbons, with the carbon attached to the propanoate group (C-2 or C-3) being significantly deshielded.

  • IR Spectroscopy: The most prominent feature for all isomers is the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1740 cm⁻¹. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, these are often less diagnostic than NMR for isomer differentiation.

  • Mass Spectrometry: All isomers are expected to show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns will be the most telling feature.

    • 1-Substituted Isomer: A prominent fragment at m/z 80, corresponding to the N-CH₂CH₂COOR fragment breaking away from the pyrrole ring, is a key indicator.

    • 2- and 3-Substituted Isomers (Expected): Fragmentation is likely to involve cleavage of the propanoate side chain, but the specific fragmentation pathways and the relative abundance of fragment ions will differ, providing a basis for differentiation.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of pyrrole-3-propanoate isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_identification Isomer Identification Synthesis Synthesize Pyrrole-3-propanoate Isomers NMR ¹H and ¹³C NMR Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare C=O Stretch and Fingerprint Region IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Isomer_1 1-Substituted Isomer Compare_NMR->Isomer_1 Isomer_2 2-Substituted Isomer Compare_NMR->Isomer_2 Isomer_3 3-Substituted Isomer Compare_NMR->Isomer_3 Compare_IR->Isomer_1 Compare_IR->Isomer_2 Compare_IR->Isomer_3 Compare_MS->Isomer_1 Compare_MS->Isomer_2 Compare_MS->Isomer_3

Caption: Workflow for Spectroscopic Isomer Differentiation.

Pyrrole Derivatives as Selective Butyrylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has highlighted the therapeutic potential of selectively inhibiting butyrylcholinesterase (BChE). While acetylcholinesterase (AChE) has traditionally been the primary target for cholinesterase inhibitors, evidence suggests that BChE plays a significant role in the progression of Alzheimer's, especially in later stages. This has spurred the development of selective BChE inhibitors. Among the various chemical scaffolds explored, pyrrole derivatives have emerged as a promising class of compounds demonstrating high selectivity and potency for BChE.

This guide provides a comprehensive comparison of recently developed pyrrole derivatives as selective BChE inhibitors, supported by experimental data. We will delve into their inhibitory activities, compare them with established drugs, detail the experimental protocols used for their validation, and visualize the general workflow of their development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of various pyrrole derivatives and standard cholinesterase inhibitors against both BChE and AChE is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (AChE) / IC50 (BChE), with a higher value indicating greater selectivity for BChE.

Table 1: Inhibitory Activity of 1,3-Diaryl-Pyrrole Derivatives
CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
3o 5.37 ± 0.36[1]> 50[1]> 9.3[1]
3p 1.71 ± 0.087[1]> 50[1]> 29.2[1]
3s 3.76 ± 0.25[1]> 50[1]> 13.3[1]

Data from Sun et al. (2022)[1]

Table 2: Inhibitory Activity of Pyrrole-Based Hybrid Molecules
Compound ClassRepresentative CompoundBChE IC50AChE IC50Selectivity Index (AChE/BChE)
Tacrine-Pyrrole Hybrid Compound 1254.3 nM--
Coumarin-Pyrrole Conjugate Compound 6c11.74 µM15.28 µM8.78
Benzimidazole-Pyrrole Hybrid Compound 10Potent InhibitionPotent Inhibition-

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Table 3: Inhibitory Activity of Standard Cholinesterase Inhibitors
CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
Donepezil 3.70 ± 0.28[1]2.45 ± 0.08[1]0.66
Rivastigmine 0.0374.15112.16
Galantamine 9.9 (µg/mL)0.31 (µg/mL)0.03

Experimental Protocols

The validation of these pyrrole derivatives as selective BChE inhibitors relies on robust and standardized experimental protocols. The most commonly employed method is the Ellman's assay.

Detailed Methodology for Ellman's Assay

This colorimetric assay measures the activity of cholinesterases by monitoring the formation of a yellow-colored product.

Materials and Reagents:

  • Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) enzymes (e.g., from equine serum and electric eel, respectively)

  • Butyrylthiocholine iodide (BTCI) and Acetylthiocholine iodide (ATCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • The pyrrole derivative to be tested (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Prepare working solutions of the enzymes, substrates (BTCI and ATCI), and DTNB in phosphate buffer at the desired concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution at various concentrations (to determine the IC50). For the control wells, add the solvent only.

    • Add the BChE or AChE enzyme solution to each well and incubate for a predefined period (e.g., 15-25 minutes) at a controlled temperature (e.g., 25-37°C).

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the respective substrate (BTCI for BChE or ATCI for AChE) to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Validation of Pyrrole Derivatives

The following diagram illustrates the general workflow for the synthesis and validation of pyrrole derivatives as selective BChE inhibitors.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Further Studies Synthesis Synthesis of Pyrrole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (Ellman's Assay) Purification->Screening IC50 IC50 Determination for AChE & BChE Screening->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50->Kinetics Toxicity Cytotoxicity Assays Selectivity->Toxicity Docking Molecular Docking Studies Kinetics->Docking ADME ADME/Tox Prediction Docking->ADME Animal Animal Model Studies (e.g., cognitive improvement) Toxicity->Animal

Caption: General workflow for the development and validation of pyrrole derivatives as selective BChE inhibitors.

Signaling Pathway Context

While the primary mechanism of action of these compounds is direct enzymatic inhibition, the downstream effects of selective BChE inhibition are part of a larger signaling context related to cholinergic neurotransmission.

G cluster_synapse Cholinergic Synapse cluster_enzymes Cholinesterases ACh Acetylcholine (ACh) AChR Acetylcholine Receptors ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzed by BChE BChE ACh->BChE Hydrolyzed by Cholinergic Signaling Cholinergic Signaling AChR->Cholinergic Signaling Activates BChE->ACh Increased ACh levels in synaptic cleft Pyrrole Pyrrole Derivative (Selective BChE Inhibitor) Pyrrole->BChE Inhibits

Caption: Simplified diagram illustrating the role of a selective BChE inhibitor in the cholinergic synapse.

References

Efficacy of Synthesized Pyrrole Derivatives as Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe tyrosinase inhibitors is a significant focus in medicinal chemistry and dermatology. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis (melanogenesis)[1][2]. Its overactivity can lead to hyperpigmentation disorders such as melasma and age spots, and it is also a target for preventing the undesirable browning of fruits and vegetables in the food industry[1][2]. Consequently, the development of novel tyrosinase inhibitors is of great interest[1]. Among the various heterocyclic scaffolds explored, pyrrole derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory potential against this enzyme.

This guide provides an objective comparison of the efficacy of recently synthesized pyrrole derivatives as tyrosinase inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of various synthesized pyrrole derivatives against mushroom tyrosinase is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For context, the activity of these derivatives is compared to that of kojic acid, a well-established tyrosinase inhibitor.

Compound ClassSpecific DerivativeIC50 (μM)Inhibition TypeReference Kojic Acid IC50 (μM)Citation(s)
2-Cyanopyrrole Derivative A120.97Mixed-type, Reversible28.72[3][4][5][6]
Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative 3f (HMP)2.23 ± 0.44Competitive20.99 ± 1.80[7][8]
Hydrazone-Bridged Thiazole-Pyrrole Most Potent Derivative4.95Competitive4.43[9]
3-Hydroxy-1H-pyrrol-2(5H)-one Most Active Compound6.98Mixed-type18.56[9]

Mandatory Visualization

The following diagrams illustrate the core biochemical pathway targeted by these inhibitors and the general workflow for their evaluation.

melanogenesis_pathway Tyrosinase Tyrosinase (Copper-Containing Enzyme) LTyrosine L-Tyrosine (Monophenol) LDOPA L-DOPA (Diphenol) LTyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanins Eumelanin (Black/Brown) Pheomelanin (Red/Yellow) Dopaquinone->Melanins Spontaneous Reactions

Caption: The core melanogenesis pathway catalyzed by the dual activity of tyrosinase.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays synthesis Synthesis of Pyrrole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification assay Mushroom Tyrosinase Inhibition Assay purification->assay ic50 IC50 Determination assay->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetics->mechanism b16 Treat B16F10 Melanoma Cells mechanism->b16 melanin_assay Cellular Melanin Content Assay b16->melanin_assay cell_tyrosinase Cellular Tyrosinase Activity Assay b16->cell_tyrosinase

Caption: General experimental workflow for screening synthesized tyrosinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general synthesis strategies and the standard tyrosinase inhibition assay protocol used in the evaluation of the compared pyrrole derivatives.

General Synthesis of Pyrrole Derivatives

a) Synthesis of 2-Cyanopyrrole Derivatives: These compounds are typically synthesized via multi-step reactions. A common route involves the reaction of an appropriate aldehyde with malononitrile, followed by a series of cyclization and condensation reactions to form the core pyrrole ring structure. Further modifications on the N-substituent or other positions on the ring are performed to create a library of derivatives for structure-activity relationship (SAR) studies[5][6].

b) Synthesis of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives: The synthesis for this class of compounds often begins with the reaction of maleic anhydride with various aromatic amines. This reaction opens the anhydride ring. Subsequent reaction with a dehydrating agent such as thionyl chloride (SOCl₂) induces cyclization to form the desired N-aryl pyrrolidine-2,5-dione (succinimide) core structure[8][10]. The hydroxybenzylidenyl moiety is introduced by reacting the succinimide with substituted benzaldehydes in a suitable solvent like methanol[8].

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This spectrophotometric assay is widely used to determine the inhibitory effect of compounds on the oxidation of L-DOPA by mushroom tyrosinase[4][11][12].

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), typically ~1000 U/mL solution in phosphate buffer.

  • L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Sodium Phosphate Buffer (50 mM, pH 6.8).

  • Test compounds (synthesized pyrrole derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: Kojic acid.

  • 96-well microplate and a microplate reader.

Protocol:

  • Preparation: Prepare fresh solutions of L-DOPA (e.g., 10 mM) and mushroom tyrosinase in the phosphate buffer. The enzyme solution should be kept on ice[4]. Prepare serial dilutions of the test compounds and kojic acid.

  • Assay Mixture: In a 96-well plate, add the following to each well in sequence:

    • Phosphate buffer.

    • Test compound solution (or solvent for the control).

    • Mushroom tyrosinase solution[3][4].

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme[4][11].

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well is typically 100-200 µL[4].

  • Absorbance Measurement: Immediately measure the absorbance of the wells at 475 nm (corresponding to the formation of dopachrome) using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes[4][12].

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time graph (ΔAbs/min).

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

References

A Comparative Guide to the In Vitro Biological Activity of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a versatile heterocyclic ring structure that serves as a foundational element for a wide range of biologically active compounds.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an objective comparison of the in vitro biological performance of recently developed pyrrole compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of several novel pyrrole compounds, allowing for a clear comparison of their efficacy.

Table 1: In Vitro Anticancer Activity of Novel Pyrrole Compounds

CompoundCancer Cell LineAssay TypeActivity (IC50/LC50 in µM)Reference Compound
Pyrrolo[2,3-d]pyrimidine 13a VEGFR-2Kinase InhibitionIC50: 0.0119Sorafenib
Pyrrolo[2,3-d]pyrimidine 13b VEGFR-2Kinase InhibitionIC50: 0.0136Sorafenib
Pyrrolyl-indole 3d T47D (Breast)CytotoxicityIC50: 1.0Doxorubicin
Pyrrolyl-indole 3h T47D (Breast)CytotoxicityIC50: 2.4Doxorubicin
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast)CytotoxicityIC50: 2.3Erlotinib, Cisplatin
Spiro-pyrrolopyridazine SPP10 PC-3 (Prostate)CytotoxicityIC50: 4.2Erlotinib, Cisplatin
Pyrrole derivative 4a LoVo (Colon)CytotoxicityHigh Antitumor PropertiesCisplatin, 5-FU, Doxorubicin
Pyrrole derivative 4d LoVo (Colon)CytotoxicityHigh Antitumor PropertiesCisplatin, 5-FU, Doxorubicin
Pyrrolyl-indole 3a HT29 (Colon)CytotoxicityLC50: 9.31-

Data compiled from multiple sources.[2][3][4][5][6]

Table 2: In Vitro Antimicrobial Activity of Novel Pyrrole Compounds

CompoundTarget MicroorganismGram StainActivity (MIC in µM or µg/mL)Reference Compound
Streptopyrrole B/C Staphylococcus aureusGram-positiveMIC: 0.7 - 2.9 µMKanamycin
Streptopyrrole B/C Bacillus subtilisGram-positiveMIC: 0.7 - 2.9 µMKanamycin
Pyrrolyl hydrazone 23a/b Mycobacterium tuberculosisN/AMIC: 0.8 µg/mLRifampicin
Pyrrole benzamide derivative Staphylococcus aureusGram-positiveMIC: 3.12 - 12.5 µg/mLCiprofloxacin
Pyrrolosporin B Acinetobacter baumanniiGram-negativeMIC90: 12 - 36 µM-

Data compiled from multiple sources.[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used techniques in the field.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10] The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability due to the compound's cytotoxic activity.[8]

Procedure:

  • Cell Seeding: Harvest and count cells to ensure they are in the exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8][11]

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include untreated cells as a negative control and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light, to allow for the formation of formazan crystals.[8][10]

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • For suspension cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant.[8]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[8][13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Procedure:

  • Inoculum Preparation: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Compound Dilution: Prepare serial twofold dilutions of the novel pyrrole compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.[14]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[14]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[14][16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[14][16]

Visualized Experimental Workflow

The following diagrams illustrate key experimental workflows for evaluating the biological activity of novel compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-Well Plate compound_prep 2. Prepare Serial Dilutions of Novel Pyrrole Compounds treat_cells 3. Treat Cells with Compounds (Incubate 24-72h) cell_seeding->treat_cells add_mtt 4. Add MTT Reagent to Wells treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize 6. Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 8. Calculate % Cell Viability and Determine IC50 read_absorbance->calc_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) compound_dilution 2. Prepare Serial Dilutions of Pyrrole Compounds in Broth inoculate_wells 3. Inoculate Wells with Microbial Suspension compound_dilution->inoculate_wells incubate_plate 4. Incubate Plate (e.g., 37°C for 24h) inoculate_wells->incubate_plate read_mic 5. Visually Inspect for Growth and Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

References

A Researcher's Guide to the Quantitative Analysis of Pyrrole Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrrole derivatives is crucial for understanding their biological roles and developing new therapeutics. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of these important heterocyclic compounds, supported by experimental data and detailed protocols.

Pyrrole and its derivatives are fundamental structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial properties, make their precise quantification in various matrices a critical aspect of research and development. GC-MS stands out as a powerful and widely used analytical technique for this purpose, offering high sensitivity and selectivity.

This guide will delve into a comparison of different GC-MS approaches, including direct liquid injection, headspace analysis, and methods requiring derivatization. We will also touch upon Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a viable alternative for certain applications.

Comparative Analysis of Quantitative Methods

The choice of an analytical method for pyrrole derivatives depends on the specific analyte's volatility, polarity, and the complexity of the sample matrix. Below is a comparative summary of performance data from various validated methods for different pyrrole derivatives.

Table 1: Performance Comparison of GC-MS Methods for Pyrrole Derivatives
AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Recovery (%)Reference
2-Acetyl-1-pyrroline HS-SPME-GC-TOF-MS0.99890.46 ng/g---[1]
2-Acetyl-1-pyrroline HS-GC-TOF-MS-0.68 ng/g---[1]
2-Acetyl-1-pyrroline HS-SPME-GC-MS/MS0.99890.1 ng/g0.4 ng/g11.6%Nearly complete[2]
N-Methyl-2-pyrrolidone TD-GC/MS0.9998--< 5.3%98.8 - 106.6%[3]
2-Pyrrolidinone SPE-GC-MS-5 ng/g--Full recovery[4]
Indole GC-NPD-20 µg/kg-3.5%~100%[5]
Skatole (3-Methylindole) GC-NPD-20 µg/kg-3.0%~100%[5]

HS-SPME: Headspace Solid-Phase Microextraction; TD: Thermal Desorption; SPE: Solid-Phase Extraction; NPD: Nitrogen-Phosphorus Detector.

Table 2: Performance of a Validated GC-MS/MS Method for Various Volatile Compounds (for reference)
ParameterPerformanceReference
Linearity (R²) ≥ 0.998[6]
Accuracy 80.23 – 115.41%[6]
Intra-day Precision (%RSD) ≤ 12.03%[6]
Inter-day Precision (%RSD) ≤ 11.34%[6]
Table 3: Performance of a Validated LC-MS/MS Method for a Pyrrole Derivative
AnalyteMethodLinearity RangeInter-assay Precision (%CV)Accuracy (%RE)Reference
Pyrrole-2,3,5-tricarboxylic acid LC-MS/MS1 - 1000 ng/mL≤ 18.5% (at LLQC)≤ 5.25%[7]

LLQC: Lower Limit of Quality Control.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. Below are representative methodologies for the GC-MS analysis of pyrrole derivatives.

Protocol 1: Headspace SPME-GC-MS/MS for 2-Acetyl-1-pyrroline in Rice[2]

This method is suitable for the analysis of volatile pyrrole derivatives in solid matrices.

1. Sample Preparation:

  • Weigh a known amount of the rice sample into a headspace vial.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., 2-acetyl-1-d2-pyrroline).

  • Seal the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample at a defined temperature (e.g., 80°C) for a specific time.

  • Expose a DVB/CAR/PDMS fiber to the headspace for a set extraction time to adsorb the volatile compounds.

3. GC-MS/MS Analysis:

  • Gas Chromatograph:

    • Injector: Splitless mode.
    • Column: A suitable capillary column (e.g., DB-WAX).
    • Carrier Gas: Helium at a constant flow rate.
    • Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

  • Mass Spectrometer (Tandem MS):

    • Ionization Mode: Positive Chemical Ionization (PCI).
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

4. Data Analysis:

  • Quantify 2-acetyl-1-pyrroline based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Protocol 2: Thermal Desorption-GC-MS for N-Methyl-2-pyrrolidone in Polymer Matrices[3]

This protocol is effective for the analysis of semi-volatile pyrrole derivatives in solid samples.

1. Sample Preparation:

  • Place a small, accurately weighed amount of the polymer sample into a sample cup for the thermal desorption unit.

2. Thermal Desorption (TD):

  • Heat the sample in the TD unit to a specific temperature to release the N-methyl-2-pyrrolidone.

  • The released analytes are trapped and then injected into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Injector: Connected to the thermal desorption unit.
    • Column: A non-polar or mid-polar capillary column.
    • Carrier Gas: Helium.
    • Oven Temperature Program: A temperature gradient suitable for the separation of N-methyl-2-pyrrolidone from other matrix components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Determine the concentration of N-methyl-2-pyrrolidone in the sample by comparing its peak area to the calibration curve.

Protocol 3: Liquid Injection GC-MS for Indole and Skatole in Biological Samples[5]

This method is applicable for the analysis of extractable pyrrole derivatives.

1. Sample Preparation:

  • Homogenize the sample (e.g., feces, intestinal contents) in a suitable solvent like chloroform.

  • Centrifuge the mixture and collect the organic layer.

2. GC-NPD/MS Analysis:

  • Gas Chromatograph:

    • Injector: Split or splitless injection.
    • Column: A polar capillary column (e.g., BP20).
    • Carrier Gas: Helium.
    • Oven Temperature Program: An isothermal or gradient program to separate indole and skatole.

  • Detector:

    • A Nitrogen-Phosphorus Detector (NPD) can be used for enhanced sensitivity for nitrogen-containing compounds.
    • Alternatively, a Mass Spectrometer in SIM or full scan mode can be used for confirmation and quantification.

3. Data Analysis:

  • Quantify indole and skatole using an external or internal standard calibration method.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid, Tissue, Food) Extraction Extraction / Derivatization (LLE, SPE, SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: General experimental workflow for the quantitative analysis of pyrrole derivatives using GC-MS.

Many pyrrole derivatives exhibit their biological effects by interacting with specific signaling pathways. For instance, several pyrrole-based anticancer drugs, such as Sunitinib, act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby modulating the downstream MAPK/ERK signaling pathway.[7][8][9]

signaling_pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK Binds RAS RAS RTK->RAS Activates Pyrrole Pyrrole Derivative (e.g., Sunitinib) Pyrrole->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Response Cellular Responses: - Proliferation - Angiogenesis - Survival Nucleus->Response Regulates Gene Expression for

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative acting as a receptor tyrosine kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. The following disposal procedures are based on the general properties of pyrrole derivatives and related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of related pyrrole compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.

Avoid all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke when handling this compound.[2]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound.

  • Waste Identification and Classification:

    • This compound should be treated as hazardous waste. Related compounds like pyrrole are classified as flammable liquids and are toxic.[2][3]

    • Due to its chemical structure, it may also be an irritant.

    • Consult your EHS office to determine the specific waste codes applicable in your jurisdiction. For instance, ignitable waste may be assigned EPA hazardous waste number D001.[1]

  • Waste Segregation and Storage:

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.[4]

    • Store the waste in a designated, well-ventilated, and cool area, away from sources of ignition.[4][5]

    • Use a tightly sealed, properly labeled, and chemically compatible container. The label should clearly state "Hazardous Waste" and identify the contents.

  • Spill Management:

    • Minor Spills: In case of a small spill, remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[2][3] Place the absorbent material into a suitable, sealed container for disposal.

    • Major Spills: For larger spills, evacuate the area immediately and alert your institution's emergency response team.[1]

  • Disposal of Empty Containers:

    • Empty containers may retain product residue and vapors, and should be treated as hazardous waste.[3]

    • Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste itself.[4] Contaminated packaging must be completely emptied and can be re-used only after proper cleaning.[2]

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

    • The primary method of disposal for this type of chemical waste is typically incineration at a licensed hazardous waste disposal facility.[3][4][5][6][7][8]

    • An approved waste disposal plant should be used.[3][4][5][6][7][8]

Quantitative Data for Related Compounds

Since no specific data is available for this compound, the following table summarizes data for the parent compound, Pyrrole. This information is for reference and should be used with caution as the toxicity and physical properties of the target compound may differ.

ParameterValue (for Pyrrole)Source
Toxicity
LD50 (Intraperitoneal, mouse)98 mg/kg[1]
LD50 (Subcutaneous, mouse)61 mg/kg[1]
LD50 (Oral, rabbit)147 mg/kg[1]
Environmental Fate
BioaccumulationHIGH[1]
Mobility in SoilHIGH[1]
Persistence: Water/SoilLOW[1]
Persistence: AirLOW[1]
Physical Properties
UN Number1992 (for Flammable liquid, toxic, n.o.s. containing Pyrrole)[2]
Experimental Protocols

Detailed experimental protocols involving this specific compound were not found in the provided search results. Researchers should develop their own protocols in accordance with standard laboratory safety practices and consult relevant chemical literature for handling similar compounds.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available Is SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds Yes no_sds No Specific SDS Available: Treat as Hazardous Waste sds_available->no_sds No ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat follow_sds->ppe no_sds->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate storage Store in a Cool, Ventilated Area Away from Ignition Sources segregate->storage consult_ehs Consult Institutional Environmental Health & Safety (EHS) storage->consult_ehs ehs_guidance Follow EHS Guidance for Waste Pickup and Disposal consult_ehs->ehs_guidance end End: Proper Disposal ehs_guidance->end

Caption: Disposal decision workflow for chemical waste.

References

Personal protective equipment for handling Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. The following protocols are based on established laboratory safety principles and data from structurally similar compounds to ensure a comprehensive approach to safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles. A face shield is also required when a splash hazard exists.Must be worn at all times in the laboratory.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Inspect gloves for integrity before each use and change them immediately if contaminated.[1] For prolonged or frequent contact, a glove with a higher protection class is recommended.[2]
Skin & Body Protection Laboratory coat. A flame-retardant lab coat should be worn if the substance is flammable. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.The lab coat should be kept buttoned.[1] Wear closed-toe shoes; sandals are not permitted.[3][4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a chemical fume hood or if ventilation is inadequate.[1][4]

Operational Handling Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.[5][6]

    • Have an emergency spill kit readily accessible.[1]

  • Handling:

    • All handling of the compound must be conducted within a well-ventilated chemical fume hood.[1][7]

    • Use designated tools (e.g., spatulas, weighing paper) for transferring the chemical.

    • Avoid inhalation of dust or vapors.[8]

    • Prevent contact with skin and eyes.[8]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

    • Keep away from heat, sparks, and open flames.[9]

    • Store away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Immediately flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an appropriate spill kit to contain and absorb the material. Avoid direct contact with the spilled material. For large spills, contact your institution's environmental health and safety department.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.[1]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour chemicals down the drain unless specifically permitted.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials prep_spill Locate Spill Kit prep_materials->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_cleanup Clean Work Area handle_use->handle_cleanup dispose_solid Segregate Solid Waste handle_cleanup->dispose_solid dispose_liquid Segregate Liquid Waste handle_cleanup->dispose_liquid dispose_container Seal and Label Waste Containers dispose_solid->dispose_container dispose_liquid->dispose_container dispose_final Transfer to Hazardous Waste Storage dispose_container->dispose_final

Caption: Workflow for the safe handling and disposal of chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.